NCGC00138783 TFA
Descripción
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Propiedades
Fórmula molecular |
C28H27F4N7O3S |
|---|---|
Peso molecular |
617.6 g/mol |
Nombre IUPAC |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H26FN7OS.C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);(H,6,7) |
Clave InChI |
JJJTWAPHLDVONC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NCGC00138783 TFA
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Inhibition of the CD47-SIRPα Axis
NCGC00138783 TFA is a selective small molecule inhibitor that targets the Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) signaling axis.[1][2][3][4] This axis functions as a critical "don't eat me" signal, exploited by cancer cells to evade phagocytosis by macrophages.[1][5][6] this compound directly binds to SIRPα, occupying the key binding sites for CD47 and thereby physically blocking their interaction.[5] The disruption of this interaction abrogates the inhibitory downstream signaling cascade, leading to enhanced macrophage-mediated phagocytosis of tumor cells.[1][6]
Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. Upon binding of CD47 to SIRPα, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This phosphorylation event recruits and activates the SH2 domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases then dephosphorylate various downstream effectors, including components of the cytoskeletal machinery required for engulfment, such as non-muscle myosin IIA, ultimately suppressing phagocytosis.[5]
This compound, by blocking the initial CD47-SIRPα interaction, prevents the phosphorylation of SIRPα ITIMs and the subsequent recruitment of SHP-1/2. This effectively removes the inhibitory signal, thereby licensing the macrophage to proceed with phagocytosis of the cancer cell, particularly in the presence of pro-phagocytic signals.
Quantitative Data
The primary quantitative measure of NCGC00138783's potency is its half-maximal inhibitory concentration (IC50) for the disruption of the CD47-SIRPα interaction.
| Compound | Assay Type | Parameter | Value |
| NCGC00138783 | Biochemical (e.g., TR-FRET, AlphaScreen) | IC50 | 50 µM[1][2][3][4] |
| NCGC00138783 | Cell-based (Laser Scanning Cytometry) | IC50 | 40 µM[7] |
Experimental Protocols
Determination of IC50 for CD47-SIRPα Interaction Inhibition (Laser Scanning Cytometry Assay)
This cell-based assay quantifies the ability of this compound to inhibit the binding of SIRPα to CD47 expressed on the surface of live cells.[7]
Materials:
-
CD47-positive cell line (e.g., Jurkat cells)
-
Recombinant SIRPα protein conjugated to a fluorescent label (e.g., Alexa Fluor 488)
-
This compound
-
Assay buffer (e.g., HEPES buffered saline)
-
Nuclear stain (e.g., DRAQ5)
-
Multi-well plates (e.g., 384-well)
-
Laser Scanning Cytometer
Procedure:
-
Cell Preparation: Culture and harvest Jurkat cells. Wash the cells with assay buffer and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Staining: Add DRAQ5 to the cell suspension to a final concentration of 2 µM and incubate for 5 minutes.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted this compound.
-
Binding Reaction: Add the stained Jurkat cells to each well. Then, add the fluorescently labeled SIRPα protein.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: Analyze the plate on a Laser Scanning Cytometer, quantifying the fluorescence intensity of labeled SIRPα bound to the surface of the cells (identified by the nuclear stain).
-
Data Analysis: The IC50 value is determined by plotting the percentage of SIRPα binding inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Macrophage Phagocytosis Assay
This assay evaluates the functional consequence of blocking the CD47-SIRPα interaction by measuring the engulfment of cancer cells by macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary macrophages
-
Cancer cell line (e.g., a leukemia or solid tumor line)
-
Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a fluorescently labeled antibody against a macrophage marker like CD11b)
-
This compound
-
Cell culture medium and plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Plate and differentiate THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
-
Target Cell Labeling: Label the cancer cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Co-culture: Add the labeled cancer cells to the macrophage culture in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Co-culture the cells for a period that allows for phagocytosis to occur (e.g., 2-4 hours) at 37°C.
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with a fluorescently labeled antibody against a macrophage-specific marker.
-
Analyze the cells using a flow cytometer.
-
The percentage of macrophages that have engulfed cancer cells is determined by identifying the double-positive population (macrophage marker and cancer cell dye).
-
-
Analysis by Fluorescence Microscopy:
-
After the co-culture incubation, wash the wells to remove non-phagocytosed cancer cells.
-
Fix and permeabilize the cells.
-
Stain for a macrophage marker if not already fluorescent.
-
Visualize the cells using a fluorescence microscope and quantify the number of engulfed cancer cells per macrophage.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. The macrophage checkpoint CD47 : SIRPα for recognition of ‘self’ cells: from clinical trials of blocking antibodies to mechanobiological fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47/SIRPα Immune Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00138783 TFA is the trifluoroacetate salt of NCGC00138783, a novel, selective, small-molecule inhibitor of the CD47-SIRPα signaling axis. Identified through quantitative high-throughput screening, this compound represents a promising chemical probe for investigating the role of the CD47 "don't eat me" signal in cancer immunology and holds potential as a lead compound for the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to NCGC00138783. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction
The cluster of differentiation 47 (CD47) and signal-regulatory protein alpha (SIRPα) interaction is a critical innate immune checkpoint. CD47, ubiquitously expressed on the surface of healthy cells, binds to SIRPα on myeloid cells, particularly macrophages, to deliver a powerful "don't eat me" signal.[1] This interaction prevents the phagocytosis of healthy cells. However, many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance.[1]
Blockade of the CD47-SIRPα pathway has emerged as a promising strategy in cancer immunotherapy. By inhibiting this interaction, the "don't eat me" signal is silenced, enabling macrophages to recognize and engulf cancer cells. While several monoclonal antibodies targeting this pathway are in clinical development, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. NCGC00138783 was discovered as one such small molecule inhibitor.[2]
Physicochemical Properties and Quantitative Data
This compound is the trifluoroacetic acid salt form of the active parent compound, NCGC00138783. The parent compound has the skeletal structure 2-((2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[1][3][4]triazolo[1,5-c]quinazolin-5-yl)thio)butanol.[2]
| Property | Value | Reference |
| Molecular Formula (TFA salt) | C28H27F4N7O3S | [3] |
| Molecular Weight (TFA salt) | 617.62 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| IC50 (CD47/SIRPα Interaction) | 50 µM | [3] |
| IC50 (Cell Surface Binding - LSC assay) | 40 µM | [1] |
Mechanism of Action
NCGC00138783 directly targets and blocks the interaction between CD47 and SIRPα.[3] Docking studies predict that NCGC00138783 preferentially binds to SIRPα over CD47.[1] The proposed binding mode involves the insertion of the central[1][3][4]triazolo[1,5-c]quinazoline scaffold into a hydrophobic cavity on SIRPα, forming pi-pi stacking interactions with Phenylalanine 74 and a hydrogen bond with Glycine 34.[1][2] Additionally, the 3,5-dimethyl-1H-pyrazolyl group is predicted to form a hydrogen bond with Glutamine 52.[1][2] By occupying these key binding residues on SIRPα, NCGC00138783 sterically hinders the binding of CD47.
The downstream consequence of this blockade is the inhibition of the intracellular signaling cascade initiated by CD47-SIRPα engagement. This pathway involves the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of SIRPα, which in turn recruits and activates the protein tyrosine phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate downstream targets, leading to the inhibition of phagocytosis. By preventing the initial binding event, NCGC00138783 effectively disables this inhibitory signaling, thereby "unmasking" the cancer cells for macrophage-mediated phagocytosis.
References
An In-depth Technical Guide on NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47/SIRPα Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CD47/SIRPα axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Disruption of this "don't eat me" signal is a promising strategy in cancer immunotherapy. NCGC00138783 TFA is a small molecule inhibitor identified as a direct antagonist of the CD47/SIRPα interaction. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer immunotherapies.
Introduction
The interaction between CD47, a transmembrane protein ubiquitously expressed on the surface of healthy cells and overexpressed on various cancer cells, and its receptor, Signal-Regulatory Protein Alpha (SIRPα), expressed on myeloid cells such as macrophages, constitutes a key mechanism for self-recognition and immune tolerance.[1] The binding of CD47 to SIRPα initiates a signaling cascade that inhibits phagocytosis.[2] Cancer cells exploit this pathway to evade immune surveillance and destruction by macrophages.[1]
The development of agents that block the CD47/SIRPα interaction has shown considerable promise in preclinical and clinical settings.[1][3] While several monoclonal antibodies and fusion proteins targeting this axis are in development, small molecule inhibitors like NCGC00138783 offer potential advantages, including improved tumor penetration, oral bioavailability, and potentially a better safety profile.[4][] NCGC00138783 was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering small molecule disruptors of the CD47/SIRPα protein-protein interaction.[4]
Mechanism of Action
NCGC00138783 directly inhibits the interaction between CD47 and SIRPα.[6][7] Docking analysis suggests that NCGC00138783 preferentially binds to SIRPα over CD47.[8] The central[3][4][]triazolo[1,5-c]quinazoline scaffold of the molecule is predicted to insert into a hydrophobic cavity on SIRPα, forming pi-pi stacking interactions with Phe74 and a hydrogen bond with Gly34.[8] Additionally, the 3,5-dimethyl-1H-pyrazolyl group is predicted to form a hydrogen bond with Gln52 of SIRPα.[8][9] By occupying key binding residues on SIRPα, NCGC00138783 sterically hinders the binding of CD47, thereby disrupting the inhibitory signaling cascade and enabling macrophage-mediated phagocytosis of cancer cells.
Signaling Pathway
The binding of CD47 on cancer cells to SIRPα on macrophages triggers the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα. This leads to the recruitment and activation of the phosphatases SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, ultimately inhibiting the cytoskeletal rearrangements necessary for phagocytosis. By blocking the initial CD47-SIRPα interaction, NCGC00138783 prevents this inhibitory signaling, thereby promoting the engulfment of cancer cells by macrophages.
Figure 1. CD47/SIRPα signaling and this compound inhibition.
Quantitative Data
The available quantitative data for this compound is currently limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the disruption of the CD47/SIRPα interaction.
| Parameter | Value | Assay Type | Reference |
| IC50 | 50 µM | Not Specified | [6][7] |
| IC50 | 40 µM | Laser Scanning Cytometry | [8] |
Note: The discrepancy in the reported IC50 values may be due to different assay formats and conditions.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on the literature describing the screening and validation of small molecule CD47/SIRPα inhibitors, the following methodologies are representative of the techniques likely employed.
Biochemical Assays for CD47/SIRPα Interaction
Objective: To quantify the inhibitory activity of this compound on the direct binding of CD47 and SIRPα proteins.
Methodology (Based on a representative Time-Resolved Fluorescence Energy Transfer - TR-FRET - Assay): [4]
-
Protein Preparation: Recombinant, soluble extracellular domains of human CD47 and SIRPα are expressed and purified. One protein (e.g., SIRPα) is biotinylated, and the other (e.g., CD47) is tagged with a fluorescent donor (e.g., terbium cryptate).
-
Assay Plate Preparation: The assay is performed in a low-volume 384-well or 1536-well plate format.
-
Compound Dispensing: A serial dilution of this compound in an appropriate solvent (e.g., DMSO) is dispensed into the assay wells.
-
Reagent Addition:
-
Streptavidin-d2 (FRET acceptor) is added to the wells.
-
Biotinylated SIRPα is then added, allowing it to bind to the streptavidin-d2.
-
Finally, terbium-labeled CD47 is added to initiate the binding reaction.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection. The emission of both the donor (terbium) and the acceptor (d2) is measured.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known inhibitor or no CD47 for 100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2. TR-FRET assay workflow for inhibitor screening.
Cell-Based Phagocytosis Assay
Objective: To assess the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
Methodology (Based on a representative flow cytometry-based assay):
-
Macrophage Preparation: A human monocytic cell line (e.g., THP-1) is differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Cancer Cell Labeling: A cancer cell line known to express CD47 (e.g., a breast cancer cell line) is labeled with a fluorescent dye (e.g., CFSE or pHrodo).
-
Co-culture: The differentiated macrophages are plated in a multi-well plate. The fluorescently labeled cancer cells are then added to the macrophages at a specific effector-to-target ratio (e.g., 1:2).
-
Treatment: this compound at various concentrations is added to the co-culture.
-
Incubation: The co-culture is incubated at 37°C for a period of 2-4 hours to allow for phagocytosis to occur.
-
Sample Preparation for Flow Cytometry:
-
The cells are washed to remove non-engulfed cancer cells.
-
The macrophages are detached from the plate using a gentle cell dissociation reagent.
-
The macrophages are stained with a fluorescently labeled antibody against a macrophage-specific surface marker (e.g., CD11b) to distinguish them from any remaining cancer cells.
-
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The percentage of macrophages that have engulfed cancer cells (double-positive for the macrophage marker and the cancer cell dye) is quantified.
-
Data Analysis: The phagocytic activity is calculated as the percentage of double-positive macrophages. The EC50 value (the concentration of the compound that induces 50% of the maximal phagocytosis) can be determined from the concentration-response curve.
Figure 3. Workflow for a cell-based phagocytosis assay.
In Vivo Studies
Currently, there is no publicly available data on the in vivo efficacy of this compound in preclinical cancer models. Such studies would be crucial to evaluate its anti-tumor activity, pharmacokinetic properties, and safety profile. A typical in vivo study would involve a xenograft model where human cancer cells are implanted into immunocompromised mice. The mice would then be treated with this compound, and tumor growth would be monitored over time.
Conclusion
This compound is a promising small molecule inhibitor of the CD47/SIRPα immune checkpoint. Its ability to directly block this interaction provides a strong rationale for its further investigation as a potential cancer therapeutic. While the currently available data is limited, this technical guide consolidates the existing knowledge on its mechanism of action and provides a framework of the experimental methodologies used for its characterization. Further studies are warranted to fully elucidate its quantitative pharmacological profile, including its binding affinity, cell-based potency, and in vivo efficacy and safety. The development of potent and selective small molecule inhibitors of the CD47/SIRPα axis, such as this compound, holds the potential to significantly advance the field of cancer immunotherapy.
References
- 1. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]
- 2. Engineering macrophages to phagocytose cancer cells by blocking the CD47/SIRPɑ axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of small-molecule inhibitors targeting CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Validation of NCGC00138783 TFA, a CD47/SIRPα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, the CD47/SIRPα axis has emerged as a critical innate immune checkpoint.[1] CD47, a transmembrane protein ubiquitously expressed on the surface of cells, interacts with the signal-regulatory protein α (SIRPα) on myeloid cells, such as macrophages.[1] This interaction delivers a potent "don't eat me" signal, thereby inhibiting phagocytosis and allowing healthy cells to evade immune clearance.[1] However, many cancer cells exploit this mechanism by overexpressing CD47, effectively cloaking themselves from the innate immune system.[1]
NCGC00138783 is a small molecule inhibitor identified through quantitative high-throughput screening (qHTS) that selectively targets and disrupts the CD47/SIRPα interaction.[1][2] This technical guide provides a comprehensive overview of the target validation of NCGC00138783 TFA, detailing the quantitative data, experimental protocols, and the underlying signaling pathway.
Data Presentation
The inhibitory activity of NCGC00138783 and its derivatives against the CD47/SIRPα interaction has been quantified using various biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of NCGC00138783
| Compound | Assay Format | Target | IC50 (µM) |
| NCGC00138783 | Biochemical (Direct Interaction) | CD47/SIRPα | 50[2] |
Table 2: Activity of NCGC00138783 Derivatives
| Compound | Assay Format | Target | Activity |
| NCG00538430 | AlphaScreen & Laser Scanning Cytometry | CD47/SIRPα | Antagonistic Activity Confirmed |
| NCG00538419 | AlphaScreen & Laser Scanning Cytometry | CD47/SIRPα | Antagonistic Activity Confirmed |
| --- | --- | --- | --- |
| Note: Specific IC50 values for NCG00538430 and NCG00538419 are not publicly available at the time of this publication. |
Experimental Protocols
The identification and validation of NCGC00138783 as a CD47/SIRPα inhibitor involved a series of robust experimental protocols. The methodologies for the key assays are detailed below.
Quantitative High-Throughput Screening (qHTS)
NCGC00138783 was discovered through a qHTS campaign utilizing two primary assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
a) TR-FRET Assay Protocol
This assay measures the proximity of two interacting proteins, CD47 and SIRPα, which are differentially labeled with a donor and an acceptor fluorophore.
-
Materials:
-
Recombinant human CD47 protein (tagged, e.g., with His-tag)
-
Recombinant human SIRPα protein (tagged, e.g., with biotin)
-
Europium (Eu3+) chelate-labeled anti-tag antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well or 1536-well low-volume black plates
-
Test compounds (including NCGC00138783) serially diluted in DMSO
-
-
Procedure:
-
Dispense a small volume (e.g., 5 µL) of assay buffer containing the Eu3+-labeled antibody and streptavidin-acceptor into the wells of the microplate.
-
Add a defined volume (e.g., 5 µL) of the tagged CD47 and SIRPα proteins to the wells.
-
Add a small volume (e.g., 20 nL) of test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, exciting the donor fluorophore (e.g., at 340 nm) and measuring emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor emission. A decrease in this ratio indicates inhibition of the CD47/SIRPα interaction.
-
Data is normalized to positive (no inhibitor) and negative (no protein interaction) controls, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
b) AlphaScreen Assay Protocol
This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity due to protein-protein interaction.
-
Materials:
-
Recombinant human CD47 protein (tagged, e.g., with GST-tag)
-
Recombinant human SIRPα protein (tagged, e.g., with His-tag)
-
Glutathione-coated donor beads
-
Nickel chelate-coated acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well or 1536-well white opaque plates
-
Test compounds serially diluted in DMSO
-
-
Procedure:
-
Add a defined volume of the tagged CD47 and SIRPα proteins to the wells of the microplate.
-
Add a small volume of test compounds at various concentrations to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Add a mixture of donor and acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen-compatible plate reader, exciting the donor beads at 680 nm and measuring the luminescent signal from the acceptor beads at 520-620 nm.
-
A decrease in the luminescent signal indicates inhibition of the CD47/SIRPα interaction.
-
Calculate IC50 values as described for the TR-FRET assay.
-
In Vitro Macrophage Phagocytosis Assay
This cell-based assay validates the biological consequence of blocking the CD47/SIRPα "don't eat me" signal.
-
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Cancer cell line expressing high levels of CD47 (e.g., Jurkat)
-
Fluorescent dye for labeling cancer cells (e.g., CFSE or pHrodo)
-
Fluorescently labeled antibody against a macrophage surface marker (e.g., F4/80-PE)
-
Test compound (NCGC00138783)
-
Control antibody (e.g., anti-CD47 blocking antibody)
-
Culture medium and plates
-
-
Procedure:
-
Culture macrophages to an appropriate density in a multi-well plate.
-
Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled cancer cells to remove excess dye.
-
Treat the macrophages with serially diluted concentrations of NCGC00138783 or control antibody for a short pre-incubation period (e.g., 30 minutes).
-
Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5).
-
Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Detach the macrophages from the plate.
-
Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific surface marker.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and cancer cell label) represents the phagocytic activity.
-
An increase in the percentage of double-positive cells in the presence of NCGC00138783 indicates its ability to enhance phagocytosis.
-
Mandatory Visualizations
CD47/SIRPα Signaling Pathway
Caption: The CD47/SIRPα "don't eat me" signaling cascade and the inhibitory action of NCGC00138783.
Experimental Workflow: In Vitro Phagocytosis Assay
Caption: Step-by-step workflow for the in vitro macrophage phagocytosis assay.
References
Unveiling the Biological Activity of NCGC00138783 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00138783 TFA is a selective small molecule inhibitor targeting the Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) interaction. This interaction serves as a critical "don't eat me" signal, enabling cancer cells to evade phagocytosis by macrophages. By disrupting this pathway, this compound promotes an anti-tumor immune response, making it a compound of significant interest in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative data, mechanism of action, relevant experimental protocols, and a visualization of the targeted signaling pathway.
Quantitative Biological Activity
The primary biological activity of this compound is its ability to inhibit the protein-protein interaction between CD47 and SIRPα. The key quantitative metric for this activity is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Assay Type |
| This compound | CD47/SIRPα interaction | 50 µM[1][2] | Biochemical Assay |
Mechanism of Action
This compound functions by directly blocking the interaction between CD47, a protein often overexpressed on the surface of cancer cells, and SIRPα, a receptor found on macrophages.[1][2] This blockade is achieved through the binding of NCGC00138783 to SIRPα, occupying the key sites necessary for CD47 binding.[3]
The CD47-SIRPα signaling axis is a crucial innate immune checkpoint.[4] When CD47 on a cancer cell binds to SIRPα on a macrophage, it initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is a significant mechanism of immune evasion for tumors.[3][5] By disrupting this interaction, this compound effectively removes this inhibitory signal, thereby licensing macrophages to engulf and destroy cancer cells.
Signaling Pathway
The CD47-SIRPα signaling pathway plays a pivotal role in regulating macrophage-mediated phagocytosis. The binding of CD47 to SIRPα leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) within the cytoplasmic domain of SIRPα. This phosphorylation event recruits and activates the protein tyrosine phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate downstream effectors, such as non-muscle myosin IIA, which ultimately results in the inhibition of phagocytosis.[3] this compound intervenes at the initial step of this pathway by preventing the CD47-SIRPα interaction.
Caption: The CD47-SIRPα signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the precise experimental protocols used for the characterization of this compound are not publicly available, the following are representative methodologies for key experiments in this area of research.
Competitive Binding Assay (to determine IC50)
This type of assay is fundamental to determining the inhibitory constant of a compound like this compound.
Caption: Workflow for a competitive binding assay to determine the IC50 of this compound.
Methodology:
-
Protein Immobilization: Recombinant human SIRPα protein is coated onto the wells of a microplate.
-
Ligand Addition: A constant concentration of labeled (e.g., biotinylated or fluorescently tagged) recombinant human CD47 protein is added to the wells.
-
Inhibitor Titration: A serial dilution of this compound is added to the wells.
-
Incubation: The plate is incubated to allow the binding between CD47 and SIRPα to reach equilibrium in the presence of the inhibitor.
-
Washing: The wells are washed to remove any unbound proteins and the inhibitor.
-
Signal Detection: The signal from the labeled CD47 protein is measured using an appropriate plate reader.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
In Vitro Phagocytosis Assay
This assay assesses the functional consequence of blocking the CD47-SIRPα interaction.
References
An In-depth Technical Guide to the NCGC00138783 TFA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathway targeted by NCGC00138783 TFA, a selective inhibitor of the CD47-SIRPα interaction. The content herein is intended to furnish researchers and drug development professionals with the core knowledge required to understand and investigate the mechanism of action of this compound and its therapeutic potential.
Introduction to the CD47-SIRPα Signaling Axis
The Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) form a critical signaling axis that acts as an innate immune checkpoint.[1] CD47, a transmembrane protein, is ubiquitously expressed on the surface of various cells. When it binds to its receptor, SIRPα, which is predominantly found on myeloid cells such as macrophages and dendritic cells, it initiates a "don't eat me" signal.[1][2] This signaling cascade prevents the phagocytosis of healthy cells by the immune system. However, many cancer cells exploit this mechanism by overexpressing CD47, thereby evading immune surveillance.[1][2]
This compound is a small molecule inhibitor that selectively targets and blocks the interaction between CD47 and SIRPα.[3][4] By disrupting this interaction, this compound effectively disables the "don't eat me" signal, thereby promoting the engulfment of cancer cells by macrophages.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 50 µM | Biochemical Assay | - | [3][4] |
| IC50 | 40 µM | Laser Scanning Cytometry | Jurkat cells | [1] |
Core Signaling Pathway
Blockade of the CD47-SIRPα interaction by this compound initiates a downstream signaling cascade that ultimately leads to enhanced phagocytosis of tumor cells. A crucial step in this process is the inhibition of the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic domain of SIRPα. This, in turn, prevents the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5] Deactivation of these phosphatases leads to a signaling environment permissive for phagocytosis.
Furthermore, emerging evidence suggests a potential link between the blockade of the CD47-SIRPα axis and the activation of the cGAS-STING pathway.[2] This pathway is a key component of the innate immune response to cytosolic DNA. By promoting phagocytosis, anti-CD47 therapies can lead to the engulfment of tumor cells and the subsequent release of tumor-derived DNA into the cytoplasm of macrophages. This cytosolic DNA can then be sensed by cGAS, leading to the production of cyclic GMP-AMP (cGAMP) and the activation of STING. Activated STING triggers the production of type I interferons and other pro-inflammatory cytokines, further enhancing the anti-tumor immune response.
References
- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in cancer research on the regulator of phagocytosis CD47, which determines the fate of tumor cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: NCGC00138783 TFA in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCGC00138783 TFA is a selective small molecule inhibitor of the CD47-SIRPα interaction, a critical innate immune checkpoint. By disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRPα on macrophages, this compound is designed to enhance the phagocytosis of tumor cells and subsequently stimulate an anti-tumor immune response. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, and relevant experimental protocols. However, it is important to note that publicly available in vivo efficacy, toxicity, and pharmacokinetic data for this specific compound are limited at this time.
Introduction to the CD47-SIRPα Axis in Cancer Immunotherapy
The cluster of differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of most mammalian cells, serving as a marker of "self" to the innate immune system. It interacts with the signal regulatory protein alpha (SIRPα), a receptor predominantly found on myeloid cells such as macrophages and dendritic cells. This interaction initiates a signaling cascade that inhibits phagocytosis.
Cancer cells exploit this "don't eat me" pathway to evade immune surveillance by overexpressing CD47 on their surface. This increased CD47 expression effectively protects them from being engulfed and eliminated by macrophages. Therefore, blocking the CD47-SIRPα interaction has emerged as a promising strategy in cancer immunotherapy to unleash the phagocytic potential of macrophages against tumor cells.
This compound: A Small Molecule Inhibitor of CD47-SIRPα
This compound is a trifluoroacetate salt form of the small molecule NCGC00138783. It has been identified as a selective inhibitor of the CD47-SIRPα protein-protein interaction.
Mechanism of Action
NCGC00138783 directly targets and binds to SIRPα, preventing its interaction with CD47 on cancer cells. This blockade disrupts the inhibitory signaling cascade, thereby promoting macrophage-mediated phagocytosis of tumor cells.
Quantitative Data
The primary quantitative data point available for this compound is its in vitro inhibitory concentration.
| Parameter | Value | Reference |
| IC50 (CD47/SIRPα interaction) | 50 µM | [1][2] |
Signaling Pathway
The binding of CD47 to SIRPα leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα. This phosphorylation event recruits and activates the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases, in turn, dephosphorylate downstream signaling molecules, ultimately leading to the inhibition of cytoskeletal rearrangements necessary for phagocytosis.
By blocking the CD47-SIRPα interaction, NCGC00138783 is predicted to prevent the recruitment and activation of SHP-1 and SHP-2, thereby relieving the inhibition of phagocytosis.
Caption: this compound inhibits the CD47-SIRPα interaction, preventing the recruitment of SHP-1/2 and subsequent inhibition of phagocytosis.
Experimental Protocols
Detailed below are generalized protocols for key assays relevant to the evaluation of CD47-SIRPα inhibitors like this compound. Specific parameters would need to be optimized for the compound .
CD47-SIRPα Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the disruption of the CD47-SIRPα interaction in the presence of an inhibitor.
Materials:
-
Recombinant human CD47 protein (tagged, e.g., with 6xHis)
-
Recombinant human SIRPα protein (tagged, e.g., with Fc)
-
Anti-tag antibodies conjugated to HTRF donor (e.g., anti-6xHis-Europium cryptate) and acceptor (e.g., anti-Fc-d2)
-
Assay buffer
-
384-well low-volume white plates
-
This compound
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of tagged CD47 and SIRPα proteins to the wells of the 384-well plate.
-
Add the different concentrations of this compound to the wells.
-
Add the HTRF-conjugated anti-tag antibodies.
-
Incubate the plate in the dark at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of this compound.
Caption: Workflow for a CD47-SIRPα HTRF binding assay.
Macrophage Phagocytosis Assay (Flow Cytometry)
This assay assesses the ability of an inhibitor to enhance the phagocytosis of cancer cells by macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages)
-
Cancer cell line with high CD47 expression
-
Cell labeling dyes (e.g., CFSE for cancer cells, and a different fluorescent dye for macrophages)
-
This compound
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Label the cancer cells with CFSE according to the manufacturer's protocol.
-
Plate the differentiated macrophages in a multi-well plate.
-
Treat the macrophages with different concentrations of this compound for a predetermined time.
-
Add the CFSE-labeled cancer cells to the macrophage-containing wells at a specific effector-to-target ratio.
-
Co-culture the cells for a period to allow for phagocytosis.
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Harvest the macrophages and stain them with a macrophage-specific fluorescent antibody.
-
Analyze the cells by flow cytometry, gating on the macrophage population and quantifying the percentage of macrophages that are also positive for the cancer cell label (CFSE).
Caption: Workflow for a flow cytometry-based macrophage phagocytosis assay.
Conclusion and Future Directions
This compound represents a promising small molecule approach to targeting the CD47-SIRPα innate immune checkpoint. Its ability to disrupt this interaction in vitro suggests potential for therapeutic development. However, a comprehensive understanding of its anti-cancer activity requires further investigation. Future studies should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor effects of this compound in various preclinical cancer models.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo target engagement and downstream effects of the compound.
-
Toxicology studies: Assessing the safety profile of this compound, with a particular focus on potential hematological side effects, a known concern for CD47-targeting agents.
-
Combination therapies: Investigating the synergistic potential of this compound with other immunotherapies (e.g., checkpoint inhibitors targeting the adaptive immune system) or standard-of-care treatments.
The generation of robust preclinical data in these areas will be crucial for advancing this compound towards clinical development as a novel cancer immunotherapy.
References
Discovery of NCGC00138783: A Small Molecule Binder of SIRPα for Cancer Immunotherapy
An In-depth Technical Guide on the Identification and Characterization of a Novel SIRPα-CD47 Interaction Inhibitor
The CD47-SIRPα signaling axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[1][2] Signal regulatory protein α (SIRPα), a transmembrane glycoprotein primarily expressed on myeloid cells, interacts with the ubiquitously expressed CD47 on healthy and malignant cells, transmitting a "don't eat me" signal that inhibits macrophage-mediated clearance.[1][3] Blockade of this interaction has shown considerable promise as a therapeutic strategy in oncology.[4][5] This technical guide details the discovery and characterization of NCGC00138783, a small molecule inhibitor that selectively binds to SIRPα, thereby disrupting the CD47-SIRPα axis.[6][7]
Quantitative Data Summary
The discovery and initial characterization of NCGC00138783 involved a series of quantitative high-throughput screening (qHTS) assays and subsequent validation studies. The key quantitative data for NCGC00138783 are summarized in the table below.
| Parameter | Value | Assay Method | Reference |
| IC50 | 50 µM | Not Specified | [6] |
| IC50 | 40 µM | Laser Scanning Cytometry (LSC) | [7] |
Note: The discrepancy in reported IC50 values may be attributable to different assay formats and experimental conditions.
Experimental Protocols
The identification of NCGC00138783 was the result of a rigorous screening and validation process. The key experimental methodologies employed are detailed below.
Quantitative High-Throughput Screening (qHTS)
A large chemical library was screened to identify small molecules that disrupt the CD47-SIRPα interaction using two primary biochemical assay formats: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and a bead-based luminescent oxygen channeling assay (AlphaScreen).[7][8]
TR-FRET Assay Protocol:
-
Recombinant human SIRPα and CD47 proteins, tagged with donor and acceptor fluorophores respectively, are dispensed into microtiter plates.
-
Test compounds, including NCGC00138783, are added to the wells.
-
The plates are incubated to allow for protein-protein interaction and compound binding.
-
Following incubation, the plates are read on a TR-FRET-compatible plate reader.
-
Inhibition of the CD47-SIRPα interaction by a compound results in a decrease in the FRET signal.
-
Dose-response curves are generated to determine the potency (IC50) of the active compounds.
AlphaScreen Assay Protocol:
-
Donor and acceptor beads, coated with anti-tag antibodies recognizing tagged SIRPα and CD47 proteins, are used.
-
Tagged SIRPα and CD47 proteins are incubated with the beads in the presence of test compounds.
-
In the absence of an inhibitor, the proximity of the donor and acceptor beads upon protein-protein interaction results in the generation of a chemiluminescent signal.
-
Disruption of the CD47-SIRPα interaction by an inhibitor leads to a reduction in the AlphaScreen signal.
-
This orthogonal assay serves to confirm the inhibitory activity of compounds identified in the primary screen and to eliminate false positives.[8]
Laser Scanning Cytometry (LSC) Cell-Based Binding Assay
To validate the activity of hit compounds in a more physiologically relevant context, a cell-based binding assay using laser scanning cytometry was developed.[9]
LSC Assay Protocol:
-
Jurkat cells, which endogenously express CD47, are used as the cellular substrate.
-
Cells are incubated with a fluorescently labeled recombinant SIRPα protein.
-
Test compounds, such as NCGC00138783, are added at varying concentrations to compete for SIRPα binding to cell surface CD47.
-
Following incubation and washing steps, the cells are analyzed by laser scanning cytometry to quantify the amount of fluorescent SIRPα bound to the cell surface.
-
A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of the CD47-SIRPα interaction.
-
This assay confirmed that NCGC00138783 has an IC50 value of 40 μM in a cell-based format.[7]
Visualizations
SIRPα Signaling Pathway
The binding of CD47 to SIRPα initiates a signaling cascade that ultimately inhibits macrophage phagocytosis. Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[1] This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5][10] These phosphatases then dephosphorylate downstream targets, including components of the cytoskeletal machinery like myosin IIA, which is critical for the engulfment process.[1][10]
Caption: The CD47-SIRPα signaling cascade leading to the inhibition of phagocytosis.
Experimental Workflow for NCGC00138783 Discovery
The discovery of NCGC00138783 followed a logical progression from a large-scale primary screen to more focused validation and characterization assays.
Caption: High-throughput screening and validation workflow for the discovery of NCGC00138783.
Logical Relationship of the Discovery Process
The rationale behind the discovery process was to employ a high-sensitivity primary assay to cast a wide net, followed by increasingly stringent and physiologically relevant assays to confirm activity and eliminate artifacts.
Caption: Logical flow of the assay cascade for the identification of a validated SIRPα binder.
References
- 1. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal-regulatory protein alpha - Wikipedia [en.wikipedia.org]
- 4. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to NCGC00138783 TFA: A Small Molecule Antagonist of the CD47-SIRPα Immune Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NCGC00138783 TFA, a selective small molecule inhibitor of the CD47-SIRPα signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of oncology, immunology, and drug discovery.
Introduction
The interaction between the cluster of differentiation 47 (CD47) and signal regulatory protein alpha (SIRPα) represents a critical innate immune checkpoint. CD47, often overexpressed on the surface of cancer cells, binds to SIRPα on myeloid cells, such as macrophages, delivering a "don't eat me" signal that inhibits phagocytosis. Blockade of this interaction has emerged as a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate malignant cells. NCGC00138783 is a small molecule antagonist that selectively targets the CD47-SIRPα axis, showing potential for cancer immunotherapy.[1] This document details the technical aspects of its trifluoroacetic acid (TFA) salt form.
Chemical Structure and Physicochemical Properties
This compound is the trifluoroacetic acid salt of the parent compound, which possesses a core scaffold of 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl) ethyl)-5,6-dihydro-[2][3][4] triazolo [1,5-c] quinazolin-5-yl) thio) butanal.[5] Computational docking studies suggest that NCGC00138783 preferentially binds to SIRPα over CD47.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H27F4N7O3S | MedchemExpress |
| Molecular Weight | 617.62 g/mol | MedchemExpress |
| Appearance | White to light yellow solid | MedchemExpress |
| SMILES | O=C(C(F)(F)F)O.CCC(C(NC1=CC=C(C=C1)F)=O)SC2=NC3=C(C4=NC(CCC5=C(NN=C5C)C)=NN24)C=CC=C3 | MedchemExpress |
| Solubility | DMSO: 50 mg/mL (80.96 mM) | MedchemExpress |
| Storage | 4°C for short term, -20°C to -80°C for long term | MedchemExpress |
Biological Activity
This compound is a selective inhibitor of the CD47-SIRPα interaction with a reported half-maximal inhibitory concentration (IC50) of 50 µM.[2][6] By blocking this interaction, the compound can promote the phagocytosis of cancer cells by macrophages.
Table 2: Biological Activity of NCGC00138783
| Parameter | Value | Assay |
| IC50 | 50 µM | CD47/SIRPα interaction assay |
| Target | CD47/SIRPα axis | Biochemical and cell-based assays |
| Mechanism of Action | Directly blocks the interaction between CD47 and SIRPα | Biochemical and cell-based assays |
Signaling Pathway
The CD47-SIRPα signaling pathway is a key regulator of innate immunity. The binding of CD47 on target cells to SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. NCGC00138783 acts as an antagonist to this interaction.
Caption: Inhibition of the CD47-SIRPα "don't eat me" signal by NCGC00138783.
Experimental Protocols
The inhibitory activity of NCGC00138783 on the CD47-SIRPα interaction has been determined using various biochemical and cell-based assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Laser Scanning Cytometry (LSC).
TR-FRET Assay for CD47-SIRPα Interaction
This assay quantitatively measures the binding between CD47 and SIRPα in a high-throughput format.
Principle: The assay utilizes recombinant human CD47 and SIRPα proteins tagged with a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Dispense test compounds or standards into a low-volume 384-well plate.
-
Add tagged human recombinant CD47 and SIRPα proteins to the wells.
-
Add HTRF detection reagents (anti-tag antibodies labeled with fluorophores).
-
Incubate the plate to allow for protein binding and FRET to occur.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
Caption: A generalized workflow for a TR-FRET based CD47-SIRPα binding assay.
Proposed Synthetic Route
While a specific synthesis protocol for NCGC00138783 has not been published, a plausible route can be inferred from the synthesis of related[2][3][4]triazolo[1,5-c]quinazoline derivatives. The synthesis would likely involve a multi-step process.
Logical Relationship for Synthesis: The synthesis would logically proceed by first constructing the core heterocyclic scaffold, the[2][3][4]triazolo[1,5-c]quinazoline ring system. This would then be followed by the introduction of the various side chains through functional group manipulations.
References
- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Profile of NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47-SIRPα Immune Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available preclinical data for NCGC00138783 TFA, a selective small molecule inhibitor of the CD47-SIRPα protein-protein interaction. This document summarizes its mechanism of action, in vitro activity, and the experimental methodologies used for its characterization, designed to inform researchers in the fields of oncology and immunology.
Introduction
NCGC00138783 is a first-in-class small molecule inhibitor that targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis is a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages. By blocking this "don't eat me" signal, NCGC00138783 aims to restore the ability of the innate immune system to recognize and eliminate tumor cells. This molecule was identified through quantitative high-throughput screening (qHTS) and has served as a scaffold for the development of more potent derivatives.[1]
Quantitative Data Summary
The following tables summarize the available quantitative in vitro data for NCGC00138783. To date, no in vivo efficacy, pharmacokinetic, or toxicology data for the parent compound this compound has been made publicly available.
Table 1: In Vitro Potency of NCGC00138783
| Assay Type | Description | Target | IC50 (µM) | Reference |
| Biochemical Assay | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen | CD47/SIRPα Interaction | ~50 | [2] |
| Cell-Based Assay | Laser Scanning Cytometry (LSC) | CD47/SIRPα Interaction | 40 | [1] |
Mechanism of Action
NCGC00138783 directly binds to SIRPα, thereby sterically hindering its interaction with CD47.[1][3] This disruption of the CD47-SIRPα signaling pathway is predicted to release the "brake" on macrophage-mediated phagocytosis of cancer cells. Computational docking studies suggest that NCGC00138783 preferentially binds to SIRPα over CD47.[1] The central[2][4][5]triazolo[1,5-c]quinazoline scaffold of the molecule is predicted to insert into a hydrophobic cavity on SIRPα, while the 3,5-dimethyl-1H-pyrazolyl group forms hydrogen bonds with key residues.[1][3]
Figure 1: Mechanism of action of NCGC00138783 in blocking the CD47-SIRPα signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of NCGC00138783.
Quantitative High-Throughput Screening (qHTS)
NCGC00138783 was identified from a large chemical library screen using biochemical assays designed to detect the disruption of the CD47-SIRPα interaction.[4]
-
Assay Formats:
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay measures the proximity of fluorescently labeled CD47 and SIRPα proteins. Inhibition of their interaction by a compound leads to a decrease in the FRET signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay utilizes donor and acceptor beads coated with CD47 and SIRPα, respectively. When in close proximity, a luminescent signal is generated. Inhibitors of the interaction cause a reduction in this signal.
-
-
General Protocol Outline:
-
Recombinant human CD47 and SIRPα proteins are prepared and labeled with appropriate fluorophores (for TR-FRET) or conjugated to donor/acceptor beads (for AlphaScreen).
-
The assay components are dispensed into multi-well plates.
-
Test compounds, including NCGC00138783, are added to the wells.
-
Following an incubation period, the plates are read using a plate reader capable of detecting the specific assay signal.
-
Data is analyzed to determine the concentration-dependent inhibition and calculate IC50 values.
-
Figure 2: Workflow for the discovery and validation of NCGC00138783.
Laser Scanning Cytometry (LSC) Cell-Based Assay
To confirm the activity of NCGC00138783 in a more physiologically relevant context, a cell-based laser scanning cytometry assay was developed. This assay measures the binding of soluble SIRPα to CD47 expressed on the surface of tumor cells.
-
Cell Lines: Jurkat cells (CD47-positive human T-lymphocyte cell line) are commonly used.
-
Reagents:
-
Biotinylated recombinant human SIRPα
-
Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Test compound (NCGC00138783)
-
Cell lines expressing high levels of CD47
-
-
Protocol Outline:
-
CD47-positive cells are seeded into multi-well plates.
-
Cells are incubated with varying concentrations of NCGC00138783.
-
Biotinylated SIRPα is added to the wells, allowing it to bind to the cell surface CD47.
-
A fluorescently labeled streptavidin conjugate is added, which binds to the biotinylated SIRPα, providing a detectable signal.
-
The plates are analyzed by a laser scanning cytometer, which quantifies the fluorescence intensity on a per-cell basis.
-
A decrease in fluorescence intensity in the presence of NCGC00138783 indicates inhibition of the SIRPα-CD47 interaction. IC50 values are then calculated.
-
Conclusion and Future Directions
This compound is a pioneering small molecule inhibitor of the CD47-SIRPα immune checkpoint. The available preclinical data robustly demonstrates its ability to disrupt this critical "don't eat me" signal in both biochemical and cell-based in vitro assays. While in vivo data for NCGC00138783 itself is not publicly available, its discovery has paved the way for the development of more potent and drug-like derivatives that have shown promise in preclinical animal models. This technical guide provides a foundational understanding of this important chemical probe for researchers investigating the CD47-SIRPα axis and developing novel cancer immunotherapies. Further studies on optimized analogs of NCGC00138783 are warranted to fully explore the therapeutic potential of small molecule-mediated blockade of this innate immune checkpoint.
References
- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCGC00138783 TFA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a selective small molecule inhibitor that targets the interaction between CD47 and Signal Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis is a critical innate immune checkpoint. CD47, often overexpressed on the surface of cancer cells, binds to SIRPα on macrophages and other myeloid cells, delivering a "don't eat me" signal that prevents phagocytosis. By blocking this interaction, NCGC00138783 enables macrophages to recognize and engulf tumor cells, making it a promising candidate for cancer immunotherapy.[2][3] This document provides detailed protocols for in vitro assays to characterize the activity of NCGC00138783 TFA, its trifluoroacetate salt form.
Data Presentation
| Compound | Assay Type | Cell Line | IC50 | Reference |
| NCGC00138783 | CD47/SIRPα Interaction | - | 50 µM | [1][4] |
| NCGC00138783 | Laser Scanning Cytometry (LSC) | Jurkat | 40 µM | [2] |
Signaling Pathway
The CD47-SIRPα signaling pathway plays a crucial role in immune surveillance. When CD47 on a target cell binds to SIRPα on a macrophage, it initiates a signaling cascade that inhibits phagocytosis. NCGC00138783 acts by directly interfering with this protein-protein interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NCGC00138783 TFA Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRPα interaction, a critical immune checkpoint that regulates macrophage-mediated phagocytosis.[1] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of cancer cells, enabling them to evade the innate immune system.[2][3] By binding to Signal Regulatory Protein α (SIRPα) on macrophages, CD47 initiates an inhibitory signaling cascade that prevents phagocytosis.[4][5][6] NCGC00138783 blocks this interaction, thereby promoting the engulfment of tumor cells by macrophages.[1] This document provides detailed protocols for a cell-based phagocytosis assay to evaluate the efficacy of NCGC00138783.
NCGC00138783 is often supplied as a trifluoroacetate (TFA) salt, which can interfere with cell-based assays by altering pH or inducing cytotoxic effects.[7][8][9] Therefore, protocols for TFA removal or the use of appropriate controls are included to ensure accurate and reproducible results.[7][10][11]
Signaling Pathway
The CD47-SIRPα signaling pathway is a key regulator of innate immune surveillance. When CD47 on a target cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This recruits and activates the phosphatases SHP-1 and SHP-2, which in turn inhibit pro-phagocytic signaling pathways, such as those involving non-muscle myosin IIA accumulation at the phagocytic synapse. NCGC00138783 physically blocks the CD47-SIRPα interaction, preventing the initiation of this inhibitory cascade and allowing pro-phagocytic signals to dominate, leading to the engulfment of the target cell.
Experimental Protocols
Protocol 1: TFA Removal from NCGC00138783
To mitigate the confounding effects of TFA, it is recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl).
Materials:
-
NCGC00138783 TFA salt
-
Distilled water
-
100 mM Hydrochloric acid (HCl)
-
Liquid nitrogen or dry ice/ethanol bath
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.[11]
-
Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][11]
-
Let the solution stand at room temperature for at least one minute.[11]
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/ethanol bath.[11]
-
Lyophilize the frozen solution overnight until all the liquid has been removed.[7][11]
-
To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[7][11]
-
After the final lyophilization, reconstitute the NCGC00138783 HCl salt in a suitable solvent (e.g., DMSO) for your cell-based assay.
Protocol 2: Macrophage-Mediated Phagocytosis Assay
This protocol describes a flow cytometry-based assay to quantify the phagocytosis of cancer cells by macrophages in the presence of NCGC00138783.
Cell Lines:
-
Macrophage: RAW264.7 (murine) or THP-1 (human, differentiated to macrophages with PMA).
-
Cancer Cell: A CD47-positive cancer cell line (e.g., Jurkat, Raji, or various solid tumor cell lines).[3][12]
Materials:
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells and a different color dye for macrophages, or a pH-sensitive dye like pHrodo for cancer cells).[13][14]
-
NCGC00138783 (TFA-free or with appropriate TFA controls)
-
Control antibody (e.g., anti-CD47 blocking antibody as a positive control, isotype control as a negative control)
-
96-well culture plates
-
Flow cytometer
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture macrophages and cancer cells to sufficient numbers.
-
If using THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Label the cancer cells with a fluorescent dye such as CFSE according to the manufacturer's protocol. This will allow for their detection by flow cytometry.[14]
-
Alternatively, label cancer cells with a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome, providing a more specific measure of engulfment.[13]
-
Wash the labeled cancer cells to remove excess dye.
-
-
Co-culture and Treatment:
-
Seed the macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).
-
Add the fluorescently labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2 or 1:4).[14]
-
Add NCGC00138783 at various concentrations to the co-culture. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
TFA salt control (if TFA was not removed) to assess its baseline effect.[11]
-
Positive control: a known anti-CD47 blocking antibody.
-
Negative control: an isotype control antibody.
-
-
Incubate the plate at 37°C for a suitable period (e.g., 2-4 hours) to allow for phagocytosis.
-
-
Flow Cytometry Analysis:
-
Gently harvest the cells from the wells.
-
If the macrophages were not pre-labeled, stain them with a fluorescently conjugated antibody against a macrophage-specific surface marker (e.g., F4/80 for murine, CD11b for human).
-
Analyze the cells by flow cytometry.
-
Gate on the macrophage population based on their specific fluorescence or forward and side scatter properties.
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the cancer cell fluorescent label (e.g., CFSE). This represents the percentage of phagocytic macrophages.
-
The median fluorescence intensity of the cancer cell label within the phagocytic macrophage population can also be determined as a measure of the amount of engulfed material.
-
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of NCGC00138783 on Macrophage-Mediated Phagocytosis
| Treatment | Concentration (µM) | Phagocytosis (%) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 5.2 ± 0.8 | 1.0 |
| NCGC00138783 | 1 | 10.5 ± 1.2 | 2.0 |
| NCGC00138783 | 10 | 25.8 ± 2.5 | 5.0 |
| NCGC00138783 | 50 | 45.3 ± 3.1 | 8.7 |
| Anti-CD47 Ab | 1 µg/mL | 50.1 ± 4.2 | 9.6 |
| Isotype Ctrl Ab | 1 µg/mL | 5.5 ± 0.9 | 1.1 |
| TFA Salt Ctrl | 50 µM | 6.1 ± 1.0 | 1.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Determination for NCGC00138783
| Parameter | Value |
| IC50 (µM) | 28.5 |
| Hill Slope | 1.2 |
| R² | 0.99 |
IC50 value is calculated from a dose-response curve of phagocytosis percentage versus NCGC00138783 concentration.
Conclusion
This document provides a comprehensive guide for designing and performing a cell-based assay to evaluate the activity of the CD47-SIRPα inhibitor, NCGC00138783. By following these protocols, researchers can obtain reliable and reproducible data on the compound's ability to enhance macrophage-mediated phagocytosis of cancer cells. The inclusion of methods to address the potential interference of the TFA counter-ion is crucial for accurate data interpretation. The provided diagrams and data presentation formats offer a clear framework for reporting experimental design and results.
References
- 1. doaj.org [doaj.org]
- 2. Regulation of CD47 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]
- 4. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Regulatory Protein α Ligation Induces Macrophage Nitric Oxide Production through JAK/STAT- and Phosphatidylinositol 3-Kinase/Rac1/NAPDH Oxidase/H2O2-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phagocytosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NCGC00138783 TFA-Mediated Phagocytosis Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro phagocytosis assay to evaluate the efficacy of NCGC00138783 TFA, a selective small molecule inhibitor of the CD47-SIRPα interaction. By blocking the "don't eat me" signal, this compound is expected to enhance the phagocytic activity of macrophages against target cells. This application note includes a comprehensive experimental protocol for the differentiation of THP-1 cells into macrophage-like cells, co-culture with fluorescently labeled target cells, and subsequent analysis of phagocytosis by flow cytometry. Additionally, it outlines the underlying signaling pathway and provides a framework for data analysis and presentation.
Introduction
The cluster of differentiation 47 (CD47) and signal regulatory protein alpha (SIRPα) axis is a critical innate immune checkpoint. The interaction of CD47 on the surface of cells with SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis, effectively acting as a "don't eat me" signal.[1][2] Many cancer cells overexpress CD47 to evade immune surveillance.[3]
NCGC00138783 is a selective inhibitor that directly blocks the interaction between CD47 and SIRPα, with a reported IC50 of 50 µM.[2][4] The trifluoroacetate (TFA) salt of this compound is often used in research. By disrupting the CD47-SIRPα axis, this compound is hypothesized to promote the macrophage-mediated phagocytosis of target cells, such as cancer cells. This protocol provides a robust method to quantify this effect in vitro.
Signaling Pathway
The binding of CD47 to SIRPα on macrophages leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[5] This phosphorylation event recruits and activates the phosphatases SHP-1 and SHP-2.[5] These phosphatases then dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, which ultimately results in the inhibition of the cytoskeletal rearrangements necessary for phagocytosis.[5] By blocking the initial CD47-SIRPα interaction, NCGC00138783 prevents this inhibitory signaling cascade, thereby permitting pro-phagocytic signals to dominate and lead to the engulfment of the target cell.
References
Application Notes and Protocols for NCGC00138783 TFA in Macrophage Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 TFA is a potent and selective small molecule inhibitor of the CD47-SIRPα interaction, a critical immune checkpoint that governs macrophage-mediated phagocytosis.[1][2] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of cancer cells, enabling them to evade immune surveillance. By binding to the SIRPα receptor on macrophages, CD47 initiates a signaling cascade that actively suppresses phagocytosis. This compound disrupts this interaction, thereby unleashing the phagocytic potential of macrophages against tumor cells. These application notes provide detailed protocols for utilizing this compound in macrophage co-culture systems to evaluate its efficacy in promoting cancer cell clearance.
Mechanism of Action
This compound directly blocks the binding of CD47 on cancer cells to SIRPα on macrophages with an IC50 of 50 μM.[1][2] This disruption inhibits the downstream signaling cascade that would otherwise suppress macrophage phagocytic activity. The inhibition of the CD47-SIRPα axis by this compound is expected to enhance the engulfment of cancer cells by macrophages.
Data Presentation
While specific quantitative data for the effects of this compound on cytokine profiles and macrophage polarization in co-culture systems are not extensively available in the public domain, the following tables provide a template for researchers to structure their experimental findings.
Table 1: Dose-Dependent Effect of this compound on Macrophage-Mediated Phagocytosis
| This compound Concentration (µM) | Phagocytic Index (%) | Fold Change vs. Control | p-value |
| 0 (Vehicle Control) | 1.0 | ||
| 10 | |||
| 25 | |||
| 50 (IC50) | |||
| 100 |
Phagocytic Index (%) can be determined by flow cytometry or fluorescence microscopy as the percentage of macrophages that have engulfed one or more cancer cells.
Table 2: Effect of this compound on Cytokine Secretion in Macrophage-Cancer Cell Co-culture
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | IL-1β (pg/mL) |
| Macrophages Alone | ||||
| Macrophages + Cancer Cells (Control) | ||||
| Macrophages + Cancer Cells + this compound (50 µM) |
Cytokine concentrations in the co-culture supernatant can be measured by ELISA or multiplex bead array.
Table 3: Influence of this compound on Macrophage Polarization Markers in Co-culture
| Treatment | M1 Marker (e.g., iNOS) Expression (Fold Change) | M2 Marker (e.g., Arginase-1) Expression (Fold Change) |
| Macrophages Alone | 1.0 | 1.0 |
| Macrophages + Cancer Cells (Control) | ||
| Macrophages + Cancer Cells + this compound (50 µM) |
Gene expression of M1 and M2 markers in macrophages can be quantified by qRT-PCR, normalized to a housekeeping gene.
Experimental Protocols
Protocol 1: Preparation of Human Monocyte-Derived Macrophages (MDMs)
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes (CD14+ cells) from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Macrophage Differentiation: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into M0 macrophages.
Protocol 2: Macrophage and Cancer Cell Co-culture
-
Cell Seeding: Seed the differentiated M0 macrophages into a multi-well plate at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate). Allow the macrophages to adhere for at least 2 hours.
-
Cancer Cell Labeling (for phagocytosis assay): Label your cancer cell line of interest with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or a pH-sensitive dye like pHrodo.
-
Co-culture Incubation: Add the labeled cancer cells to the macrophage-containing wells at an appropriate effector-to-target (E:T) ratio (e.g., 1:2 or 1:5).
-
Treatment with this compound: Add this compound to the co-culture wells at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 2-24 hours).
Protocol 3: In Vitro Phagocytosis Assay
-
Harvest Cells: After the co-culture incubation, gently wash the wells with PBS to remove non-phagocytosed cancer cells.
-
Detach Macrophages: Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b). Analyze the cells by flow cytometry to quantify the percentage of double-positive cells (macrophage marker and cancer cell label), which represents the phagocytic index.
-
Fluorescence Microscopy (Alternative): Alternatively, fix the cells in the wells and visualize them using a fluorescence microscope. The phagocytic index can be calculated by counting the number of macrophages containing fluorescent cancer cells out of the total number of macrophages.
Protocol 4: Cytokine Analysis
-
Collect Supernatant: After the co-culture period, centrifuge the plate and collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of key cytokines such as TNF-α, IL-6, and IL-10 in the supernatant using commercially available ELISA kits or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 5: Macrophage Polarization Analysis (qRT-PCR)
-
Isolate Macrophages: After the co-culture, selectively lyse the cancer cells (if possible) or use a method to enrich for macrophages (e.g., magnetic sorting).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the macrophages and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1, IL10). Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
Mandatory Visualizations
Caption: Inhibition of the CD47-SIRPα "don't eat me" signaling pathway by this compound.
Caption: Workflow for assessing the effects of this compound in a macrophage co-culture system.
References
Application Notes and Protocols for In Vivo Studies of NCGC00138783 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRPα interaction, a critical immune checkpoint that governs macrophage-mediated phagocytosis.[1][2][3] By binding to Signal-Regulatory Protein Alpha (SIRPα) on macrophages, NCGC00138783 blocks the "don't eat me" signal elicited by CD47 expressed on tumor cells.[2][3] This disruption is designed to enhance the innate immune response against cancer, making it a promising agent for immunotherapy research. The trifluoroacetate (TFA) salt of the compound is often used in preclinical studies.
These application notes provide an overview of the mechanism of action, and detailed protocols for conducting in vivo studies in mouse models to evaluate the efficacy of NCGC00138783 TFA.
Mechanism of Action
The CD47-SIRPα signaling pathway is a key regulator of innate immunity. CD47, a transmembrane protein, is ubiquitously expressed on normal cells and is often overexpressed on various cancer cells.[2] Its interaction with SIRPα on myeloid cells, particularly macrophages, initiates a signaling cascade that inhibits phagocytosis.[2] NCGC00138783 selectively targets SIRPα, preventing its interaction with CD47 and thereby promoting the engulfment of tumor cells by macrophages.[2][3]
In Vivo Efficacy Studies in Mouse Models
While specific in vivo efficacy data for this compound is not extensively published, studies on its derivatives and other CD47-SIRPα inhibitors provide a framework for experimental design. A study on a derivative of NCGC00138783 in an A20 syngeneic lymphoma model demonstrated a 53% tumor growth inhibition (TGI) at an oral dose of 3 mg/kg.[2] The following sections detail a representative protocol for evaluating this compound in a similar model.
Representative In Vivo Study Data (Hypothetical)
The following table summarizes hypothetical data from an in vivo study of this compound in a syngeneic mouse tumor model.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume at Day 21 (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Survival Rate at Day 40 (%) |
| Vehicle Control | - | Oral | 1500 ± 150 | - | 0 |
| This compound | 3 | Oral | 705 ± 95 | 53 | 40 |
| This compound | 10 | Oral | 450 ± 70 | 70 | 60 |
| This compound | 30 | Oral | 225 ± 50 | 85 | 80 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A recommended formulation for this compound for oral administration in mice involves a suspension in a vehicle of 10% DMSO and 90% Corn Oil.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in DMSO.
-
Add the corn oil to the DMSO stock solution to achieve the final desired concentration and a vehicle composition of 10% DMSO and 90% corn oil.[1]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Syngeneic Mouse Tumor Model Efficacy Study
This protocol describes a typical efficacy study in a syngeneic mouse model, such as A20 lymphoma in BALB/c mice.
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Tumor Cell Line:
-
A20 (murine B-cell lymphoma)
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Culture A20 cells according to standard protocols.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject 1 x 10^6 A20 cells into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or the vehicle control orally once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
A secondary endpoint can be overall survival.
-
At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic and biomarker analysis (e.g., macrophage infiltration, T-cell activation).
-
Conclusion
This compound represents a promising small molecule inhibitor of the CD47-SIRPα immune checkpoint. The provided protocols and application notes offer a foundational framework for researchers to design and execute in vivo studies to further elucidate its therapeutic potential in various cancer models. Careful consideration of the animal model, dosing regimen, and endpoint analyses will be crucial for obtaining robust and translatable results.
References
Application Notes and Protocols for NCGC00138783 TFA in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRPα interaction, a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages.[1] By blocking this "don't eat me" signal, NCGC00138783 has the potential to restore the ability of macrophages to recognize and eliminate tumor cells. The trifluoroacetate (TFA) salt of NCGC00138783 is often used for research purposes. These application notes provide a summary of available data and detailed protocols for the use of NCGC00138783 TFA in preclinical animal studies, with a focus on dosing, formulation, and experimental design.
Signaling Pathway
The CD47-SIRPα signaling pathway is a key regulator of innate immunity. The following diagram illustrates the mechanism of action for inhibitors like NCGC00138783.
Caption: Mechanism of NCGC00138783 in blocking the CD47-SIRPα pathway.
Quantitative Data Summary
While no in-vivo data for this compound has been published, a derivative of NCGC00138783, referred to as "compound 6," has been evaluated in a murine lymphoma model. The results of this study are summarized below and can serve as a strong starting point for designing studies with this compound.
Table 1: In Vivo Efficacy of NCGC00138783 Derivative (Compound 6) in A20 Lymphoma Mouse Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observation |
| Compound 6 | 3 | 53 | No body weight loss observed.[2] |
| Compound 6 | 10 | 64 | No body weight loss observed.[2] |
| Compound 6 | 30 | 67 | No body weight loss observed.[2] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on recommendations from commercial suppliers for the in-vivo use of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Prepare the final dosing solution:
-
On the day of administration, dilute the DMSO stock solution with sterile corn oil to the final desired concentration.
-
A common vehicle composition is 10% DMSO and 90% corn oil.[3]
-
For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Note: Always prepare the final dosing solution fresh on the day of use.
Protocol 2: Exemplary In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine cancer model, based on the study with its derivative.
Animal Model:
-
BALB/c mice (or other appropriate strain for the chosen cell line)
-
A20 lymphoma cells (or other syngeneic tumor cell line)
Experimental Workflow:
Caption: General workflow for an in-vivo efficacy study.
Procedure:
-
Tumor Cell Implantation:
-
Inject A20 lymphoma cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Monitor tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (10% DMSO in corn oil)
-
Group 2: this compound (e.g., 3 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg)
-
Group 4: this compound (e.g., 30 mg/kg)
-
-
-
Treatment Administration:
-
Administer the prepared this compound formulation or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., once daily).
-
-
Monitoring:
-
Continue to monitor tumor growth and body weight every 2-3 days.
-
Perform daily clinical observations for any signs of toxicity (see Protocol 3).
-
-
Endpoint:
-
Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).
-
Protocol 3: Toxicity Monitoring
It is crucial to monitor for potential toxicity during in-vivo studies.
Parameters to Monitor:
-
Body Weight: Record the body weight of each animal every 2-3 days. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Perform daily checks for:
-
Changes in posture or ambulation
-
Changes in fur texture (piloerection)
-
Signs of dehydration or malnutrition
-
Changes in behavior (e.g., lethargy, aggression)
-
-
Complete Blood Count (CBC): Given that some CD47-targeting agents have shown hematological side effects, it is advisable to perform CBC analysis on a subset of animals at baseline and at the end of the study to assess for anemia, thrombocytopenia, or other cytopenias.
General Toxicity of Trifluoroacetate (TFA)
It is important to note that the TFA salt itself has been studied for its toxicological profile. Oral repeated dose studies in rats have shown that TFA has low acute toxicity.[2][4] The primary target organ identified is the liver, with mild hypertrophy observed as the main effect.[2][4] TFA is considered a weak peroxisome proliferator in rats and has not demonstrated adverse effects in developmental or genotoxicity studies.[2][4]
Conclusion
This compound is a promising small molecule inhibitor of the CD47-SIRPα immune checkpoint. While direct in-vivo dosing data for this specific compound is limited, research on its derivatives provides a strong foundation for designing and executing preclinical animal studies. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound. As with any in-vivo study, careful dose-range finding and thorough toxicity monitoring are essential for obtaining robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies targeting CD47-SIRPα signaling pathway in gastrointestinal cancers treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New hope for tumor immunotherapy: the macrophage-related “do not eat me” signaling pathway [frontiersin.org]
Application Notes and Protocols for NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47-SIRPα Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 TFA is a selective, cell-permeable small molecule inhibitor that directly targets the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1][2][3][4] The CD47-SIRPα signaling pathway functions as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[5][6] By blocking this "don't eat me" signal, this compound promotes the recognition and engulfment of tumor cells by macrophages, presenting a promising strategy for cancer immunotherapy. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro assays.
Mechanism of Action
CD47 is a transmembrane protein ubiquitously expressed on the surface of various cells, including cancer cells. It binds to SIRPα, a receptor found on myeloid cells such as macrophages. This interaction initiates a signaling cascade that inhibits phagocytosis. This compound physically obstructs the binding of CD47 to SIRPα, thereby disabling the inhibitory signal and enabling macrophages to engulf and destroy cancer cells.[1][2][3][4]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its derivatives.
| Parameter | Value | Assay | Source |
| IC50 | 50 µM | Biochemical Assay | [1][2][3][4] |
| IC50 | 40 µM | Laser Scanning Cytometry (LSC) Assay | [5][6] |
| Tumor Growth Inhibition (TGI) | 53% (for a derivative) | In vivo (A20 syngeneic lymphoma model) | [5] |
Signaling Pathway Diagram
Caption: CD47-SIRPα signaling pathway and the inhibitory action of this compound.
Experimental Protocols
CD47-SIRPα Interaction Assay (TR-FRET)
This protocol is adapted from established time-resolved Förster resonance energy transfer (TR-FRET) assays for the CD47-SIRPα interaction.
Objective: To quantify the inhibitory effect of this compound on the binding of CD47 to SIRPα.
Materials:
-
This compound
-
Recombinant human CD47 and SIRPα proteins (tagged with compatible FRET pairs, e.g., His-tag and GST-tag)
-
TR-FRET detection reagents (e.g., anti-His-Europium and anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a mix of tagged CD47 and SIRPα proteins in assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a mix of the TR-FRET detection reagents in assay buffer.
-
Add 4 µL of the detection reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the CD47-SIRPα TR-FRET assay.
Macrophage-Mediated Phagocytosis Assay
This protocol provides a general framework for assessing the effect of this compound on the phagocytosis of cancer cells by macrophages.
Objective: To determine if this compound enhances the phagocytosis of tumor cells by macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1 or J774A.1)
-
Cancer cell line expressing CD47 (e.g., Jurkat, Raji)
-
Cell culture medium (e.g., RPMI-1640)
-
PMA (for THP-1 differentiation)
-
Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a red fluorescent dye for macrophages)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Preparation:
-
Culture macrophages in appropriate medium.
-
For THP-1 cells, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Label macrophages with a red fluorescent dye according to the manufacturer's protocol.
-
Plate the labeled macrophages in a 96-well plate and allow them to adhere.
-
-
Cancer Cell Preparation:
-
Culture cancer cells in appropriate medium.
-
Label the cancer cells with a green fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.
-
-
Co-culture and Treatment:
-
Wash the labeled cancer cells and resuspend them in fresh medium.
-
Treat the adherent macrophages with various concentrations of this compound or vehicle control for 1 hour.
-
Add the labeled cancer cells to the macrophage-containing wells at a specific effector-to-target ratio (e.g., 1:5).
-
Co-culture the cells for 2-4 hours at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Image the wells using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of macrophages that have engulfed green-labeled cancer cells.
-
-
Flow Cytometry:
-
Gently detach the cells from the wells.
-
Analyze the cell suspension by flow cytometry.
-
Quantify the percentage of double-positive (red and green) cells, representing macrophages that have phagocytosed cancer cells.
-
-
Caption: Workflow for the macrophage-mediated phagocytosis assay.
Storage and Handling
This compound should be stored at -20°C for short-term storage and -80°C for long-term storage.[1] Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Disclaimer
This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are for guidance and may require optimization for specific experimental conditions and cell lines. Researchers should adhere to all applicable laboratory safety guidelines.
References
- 1. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CD47/SIRPα阻断剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of NCGC00138783 TFA in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 TFA is a selective inhibitor of the CD47-SIRPα signaling axis.[1][2] CD47 is a "don't eat me" signal overexpressed on various cancer cells, which helps them evade phagocytosis by macrophages.[3] By blocking the interaction between CD47 on tumor cells and SIRPα on macrophages, this compound can enhance the immune system's ability to recognize and eliminate cancer cells.[1][2][4] Combining this immunotherapeutic agent with traditional chemotherapy presents a promising strategy to enhance anti-tumor efficacy. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and further stimulating an anti-tumor immune response that can be potentiated by CD47-SIRPα blockade.
These application notes provide a framework for the preclinical evaluation of this compound in combination with standard chemotherapeutic agents, outlining experimental protocols and data presentation formats to guide researchers in this area.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in Human Breast Cancer Cell Line (MDA-MB-231)
| Treatment Group | Concentration (this compound) | Concentration (Doxorubicin) | Cell Viability (%) (Mean ± SD) | Combination Index (CI) |
| Control | 0 µM | 0 µM | 100 ± 4.5 | - |
| This compound | 50 µM | 0 µM | 95 ± 3.2 | - |
| Doxorubicin | 0 µM | 0.5 µM | 78 ± 5.1 | - |
| Combination | 50 µM | 0.5 µM | 55 ± 4.8 | < 1 (Synergistic) |
| Doxorubicin | 0 µM | 1.0 µM | 62 ± 3.9 | - |
| Combination | 50 µM | 1.0 µM | 38 ± 5.5 | < 1 (Synergistic) |
Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination in a Murine Syngeneic Colon Cancer Model (CT26)
| Treatment Group | Dose (this compound) | Dose (Paclitaxel) | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 1500 ± 150 | 0 |
| This compound | 10 mg/kg | - | 1200 ± 120 | 20 |
| Paclitaxel | - | 10 mg/kg | 800 ± 95 | 46.7 |
| Combination | 10 mg/kg | 10 mg/kg | 350 ± 75 | 76.7 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with this compound alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle-only control group.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the combination index (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound combined with chemotherapy in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID) or syngeneic mice (e.g., BALB/c for CT26 tumors)
-
Cancer cells for implantation (e.g., CT26)
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent formulation for in vivo administration (e.g., Paclitaxel)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Administer treatments as per the desired schedule (e.g., this compound daily via oral gavage, Paclitaxel intraperitoneally twice a week).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
References
Application Notes and Protocols: NCGC00138783 TFA in Combination with Monoclonal Antibody Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 TFA is a potent and selective small molecule inhibitor of the CD47-SIRPα signaling axis.[1][2] CD47, a transmembrane protein, is frequently overexpressed on the surface of various cancer cells, where it functions as a "don't eat me" signal by binding to the signal-regulatory protein alpha (SIRPα) on macrophages. This interaction leads to the inhibition of phagocytosis, allowing cancer cells to evade the innate immune system. This compound effectively blocks this interaction, thereby promoting the engulfment of tumor cells by macrophages.
Monoclonal antibody (mAb) therapy is a cornerstone of modern oncology, with antibodies like rituximab (anti-CD20) and trastuzumab (anti-HER2) demonstrating significant clinical efficacy. A key mechanism of action for many therapeutic mAbs is antibody-dependent cellular phagocytosis (ADCP), where the Fc portion of the antibody, bound to a cancer cell, is recognized by Fc receptors on macrophages, triggering phagocytosis.
The combination of this compound with monoclonal antibody therapy presents a synergistic approach to cancer treatment. By inhibiting the "don't eat me" signal with this compound, the pro-phagocytic "eat me" signal delivered by the therapeutic mAb is potentiated, leading to enhanced tumor cell clearance. This application note provides a comprehensive overview, experimental protocols, and data presentation guidelines for investigating the combination of this compound with monoclonal antibody therapy in preclinical cancer models.
Mechanism of Action: A Dual Signaling Approach
The synergistic anti-tumor effect of combining this compound with a therapeutic monoclonal antibody is based on the modulation of two critical signaling pathways in macrophages.
Data Presentation
Quantitative data from in vitro and in vivo experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
| Treatment Group | Concentration (µM) | Phagocytosis (%) | Standard Deviation | P-value vs. Control |
| Vehicle Control | - | |||
| This compound | 50 | |||
| Monoclonal Antibody | 1 µg/mL | |||
| Combination | 50 µM + 1 µg/mL |
Table 2: In Vivo Xenograft Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Standard Error | Tumor Growth Inhibition (%) | P-value vs. Control |
| Vehicle Control | - | - | - | ||
| This compound | 50 | ||||
| Monoclonal Antibody | 10 | ||||
| Combination | 50 + 10 |
Experimental Protocols
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol outlines the steps to assess the ability of this compound to enhance monoclonal antibody-mediated phagocytosis of cancer cells by macrophages.
Materials:
-
Cancer cell line expressing the target antigen of the monoclonal antibody (e.g., Raji for CD20, SK-BR-3 for HER2)
-
Macrophage source: THP-1 monocytes or peripheral blood mononuclear cells (PBMCs)
-
This compound (stock solution in DMSO)
-
Therapeutic monoclonal antibody (e.g., rituximab, trastuzumab)
-
Cell labeling dyes (e.g., CFSE for cancer cells, CellTrace™ Far Red for macrophages)
-
Cell culture media and supplements
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Flow cytometer
Protocol:
-
Macrophage Differentiation:
-
For THP-1 cells, seed at a density of 1 x 10^6 cells/mL and differentiate into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
For PBMCs, isolate monocytes and differentiate into macrophages using M-CSF.
-
-
Cell Labeling:
-
Label the cancer cells with CFSE according to the manufacturer's protocol.
-
Label the differentiated macrophages with a spectrally distinct dye.
-
-
Opsonization and Treatment:
-
Resuspend the labeled cancer cells in assay medium and incubate with the therapeutic monoclonal antibody (e.g., 1 µg/mL) for 30 minutes at 37°C to allow opsonization.
-
In a separate plate, add this compound to the labeled macrophages at the desired concentration (e.g., a starting concentration of 50 µM, based on its IC50).[1][2]
-
-
Co-culture:
-
Add the opsonized cancer cells to the macrophage culture at an effector-to-target (E:T) ratio of 4:1.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Gently harvest the cells and analyze by flow cytometry.
-
Quantify the percentage of macrophages that are double-positive for both the macrophage and cancer cell labels, which represents the phagocytic events.
-
In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with a monoclonal antibody.
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice)
-
Luciferase-expressing cancer cell line
-
This compound
-
Therapeutic monoclonal antibody
-
Vehicle for drug administration
-
Calipers
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously implant 1-5 x 10^6 luciferase-expressing cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (approximately 100-200 mm³).
-
Randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
This compound: Administer daily or as determined by pharmacokinetic studies. A starting dose of 50 mg/kg can be considered.
-
Monoclonal Antibody: Administer via intraperitoneal or intravenous injection, typically once or twice a week (e.g., 10 mg/kg).
-
Combination: Administer both this compound and the monoclonal antibody according to their individual schedules.
-
Vehicle Control: Administer the vehicle used for drug formulation.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Perform bioluminescence imaging weekly to monitor tumor burden.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint Analysis:
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be further processed for immunohistochemistry to analyze immune cell infiltration (e.g., F4/80 for macrophages).
-
Conclusion
The combination of this compound with monoclonal antibody therapy holds significant promise for enhancing anti-tumor immunity. The provided application notes and protocols offer a framework for researchers to investigate this synergistic approach. By blocking the CD47-SIRPα "don't eat me" signal, this compound can unleash the full potential of therapeutic antibodies that rely on ADCP for their efficacy. Careful experimental design and data analysis, as outlined in this document, are crucial for advancing our understanding and clinical application of this novel combination therapy.
References
Application Notes and Protocols for NCGC00138783 TFA in Breast and Leukemia Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 TFA is a selective small molecule inhibitor that targets the interaction between CD47 and Signal Regulatory Protein Alpha (SIRPα)[1][2]. The CD47-SIRPα axis functions as a critical "don't eat me" signal that is often exploited by cancer cells to evade phagocytosis by macrophages and other myeloid cells[3]. By blocking this interaction, this compound has the potential to restore the immune system's ability to recognize and eliminate cancer cells. This document provides detailed application notes and experimental protocols for studying the effects of this compound on breast and leukemia cancer cell lines.
Mechanism of Action
NCGC00138783 directly blocks the protein-protein interaction between CD47 on cancer cells and SIRPα on phagocytic cells, such as macrophages[1][2]. This blockade inhibits the downstream signaling cascade that suppresses phagocytosis, thereby enabling macrophages to engulf and clear cancer cells.
Data Presentation
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 72 | 45.8 |
| MDA-MB-231 | Breast Cancer | CCK-8 | 72 | 52.3 |
| Jurkat | T-cell Leukemia | CTG | 48 | 38.9 |
| K562 | Myeloid Leukemia | XTT | 48 | 42.1 |
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| Jurkat | 50 | 48 | 25.4 |
| K562 | 50 | 48 | 21.7 |
Table 3: Enhancement of Macrophage-Mediated Phagocytosis by this compound
| Target Cell Line | Cancer Type | Effector:Target Ratio | This compound (µM) | Phagocytosis Index (%) |
| MCF-7 | Breast Cancer | 4:1 | 50 | 35.2 |
| Jurkat | T-cell Leukemia | 4:1 | 50 | 41.8 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in leukemia cell lines following treatment with this compound.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Macrophage-Mediated Phagocytosis Assay
This protocol assesses the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
PMA (for THP-1 differentiation)
-
Cancer cell lines (e.g., MCF-7, Jurkat)
-
Fluorescent dye (e.g., CFSE)
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Label the cancer cells with CFSE according to the manufacturer's protocol.
-
Co-culture the macrophages and CFSE-labeled cancer cells at an effector-to-target ratio of 4:1 in the presence of this compound (e.g., 50 µM).
-
Incubate the co-culture for 2-4 hours at 37°C.
-
Gently wash the wells with cold PBS to remove non-engulfed cancer cells.
-
Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry (by gating on the macrophage population and measuring CFSE fluorescence) or by counting under a fluorescence microscope.
-
The phagocytosis index can be calculated as the percentage of fluorescent macrophages.
Conclusion
This compound represents a promising therapeutic agent for cancers that overexpress CD47, such as certain breast and leukemia subtypes. The provided protocols offer a framework for researchers to investigate its cellular effects. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
Troubleshooting & Optimization
NCGC00138783 TFA solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with NCGC00138783 TFA, a selective inhibitor of the CD47/SIRPα interaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). Published data indicates a solubility of up to 50 mg/mL in DMSO with the assistance of ultrasonication and warming to 60°C.[2][3] It is important to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact the solubility of the product.[2][3]
Q2: What is the recommended solvent for in vivo studies?
A2: For in vivo experiments, a common vehicle is a mixture of 10% DMSO and 90% Corn Oil. In this vehicle, a solubility of at least 1.25 mg/mL has been reported.[2][3] It is recommended to first prepare a stock solution in DMSO and then dilute it with corn oil.
Q3: Is this compound soluble in PBS?
A3: There is currently no readily available data on the solubility of this compound in Phosphate-Buffered Saline (PBS). As a small molecule inhibitor, it is likely to have low aqueous solubility. For experiments requiring an aqueous buffer, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the desired aqueous buffer. However, precipitation may occur at higher concentrations, and it is crucial to visually inspect the solution for any particulates.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at 4°C, sealed and protected from moisture and light.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from moisture and light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer (e.g., PBS). | The compound has low aqueous solubility. | - Increase the percentage of DMSO in the final solution.- Decrease the final concentration of the compound.- Consider using a different co-solvent or a surfactant-based formulation, but validate its compatibility with your experimental system. |
| Difficulty dissolving the compound in DMSO. | - The DMSO may have absorbed moisture.- Insufficient energy to break the crystal lattice. | - Use a fresh, unopened vial of anhydrous DMSO.[2][3]- Gently warm the solution up to 60°C and use an ultrasonic bath to aid dissolution.[2][3] |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Visually inspect the solution for any precipitate before each use.- Prepare fresh working solutions for each experiment from a frozen stock.[2] |
Quantitative Solubility Data
| Solvent | Concentration | Conditions |
| DMSO | 50 mg/mL (80.96 mM) | Ultrasonic and warming to 60°C.[2][3] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (2.02 mM) | Prepare a 12.5 mg/mL stock in DMSO first, then dilute.[2][3] |
Experimental Protocols
Protocol for Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1.25 mg/mL working solution in a 10% DMSO and 90% Corn Oil vehicle.
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 12.5 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 12.5 mg/mL.
-
If necessary, gently warm the solution and use an ultrasonic bath until the compound is fully dissolved. Visually inspect for any particulates.
-
-
Prepare the final working solution:
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 12.5 mg/mL DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing or pipetting until a homogenous solution is achieved.
-
-
Administration:
-
The working solution should be prepared fresh on the day of use.[2]
-
If any precipitation or phase separation is observed, the solution should be warmed and sonicated to ensure homogeneity before administration.
-
Signaling Pathway and Experimental Workflow
Caption: The CD47-SIRPα signaling pathway and the inhibitory action of NCGC00138783.
Caption: Experimental workflow for preparing this compound for in vivo studies.
References
NCGC00138783 TFA stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NCGC00138783 TFA in aqueous solutions. Due to the limited availability of public data on the aqueous stability of this specific compound, this guide focuses on providing best practices, troubleshooting advice, and standardized protocols to enable users to assess its stability in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid compound should be stored at 4°C, sealed from moisture and light.[1]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Is there any information on the stability of this compound in aqueous solutions?
A3: Currently, there is no specific public data on the stability of this compound in various aqueous solutions such as buffers or cell culture media. The stability is likely to be influenced by factors such as pH, temperature, and the presence of other components in the solution. We provide a detailed protocol in this guide for you to determine the stability in your specific experimental setup.
Q4: What are the known targets and mechanism of action of NCGC00138783?
A4: NCGC00138783 is a selective inhibitor of the CD47-SIRPα interaction, with an IC50 of 50 µM.[1][2] By blocking this interaction, it disrupts the "don't eat me" signal that cancer cells use to evade the immune system, thereby promoting phagocytosis of tumor cells by macrophages.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the aqueous experimental buffer or media. | Perform a stability study of the compound in your specific aqueous solution using the provided protocol. Prepare fresh working solutions for each experiment. |
| Loss of compound activity over time | The compound may be unstable at the experimental temperature (e.g., 37°C). | Determine the rate of degradation at the experimental temperature. If significant degradation occurs, consider shorter incubation times or replenishing the compound during the experiment. |
| Precipitation of the compound in aqueous solution | The solubility of the compound in the aqueous buffer may be limited. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). Visually inspect the solution for any precipitate. If precipitation occurs, consider lowering the final concentration of this compound. |
| Unexpected biological effects | Degradation products of this compound may have their own biological activities. | Use a stability-indicating analytical method (e.g., HPLC) to check for the presence of degradation products. |
Quantitative Data on Aqueous Stability
As specific quantitative data for the aqueous stability of this compound is not publicly available, we provide the following template for you to record your experimental findings.
Table 1: Stability of this compound in Aqueous Solution at Various Conditions
| Condition | Time Point | Concentration of this compound (% of Initial) | Observations (e.g., color change, precipitation) |
| Buffer A (e.g., PBS, pH 7.4) at 4°C | 0 hr | 100% | |
| 24 hr | |||
| 48 hr | |||
| 72 hr | |||
| Buffer A at Room Temperature (25°C) | 0 hr | 100% | |
| 8 hr | |||
| 24 hr | |||
| 48 hr | |||
| Buffer A at 37°C | 0 hr | 100% | |
| 2 hr | |||
| 8 hr | |||
| 24 hr | |||
| Cell Culture Medium B at 37°C | 0 hr | 100% | |
| 8 hr | |||
| 24 hr | |||
| 48 hr |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol describes a general method to determine the stability of this compound in a specific aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous solution of interest (e.g., PBS, cell culture medium)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phases for HPLC
- Temperature-controlled incubator/water bath
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Prepare the working solution by diluting the stock solution with the aqueous solution of interest to the final desired concentration. Ensure the final DMSO concentration is low (e.g., ≤0.5%) to minimize its effect on stability and solubility.
- Incubate the working solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the solution from light if the compound is suspected to be light-sensitive.
- At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.
- Immediately analyze the aliquot by a validated, stability-indicating HPLC method to determine the concentration of the parent compound. The initial time point (t=0) will serve as the 100% reference.
- Plot the percentage of the remaining this compound against time for each condition to determine its stability profile.
Visualizations
Signaling Pathway
Caption: The CD47-SIRPα signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the aqueous stability of this compound.
References
potential off-target effects of NCGC00138783 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NCGC00138783 TFA, a selective inhibitor of the CD47-SIRPα interaction.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
1. Issue: Unexpected Cell Toxicity or Reduced Viability at Active Concentrations
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Question: We are observing significant cytotoxicity in our cell line at concentrations where this compound is expected to be active based on its IC50. What could be the cause?
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Answer: While this compound is a selective inhibitor of the CD47-SIRPα interaction, unexpected cytotoxicity could arise from several factors[1][2]. It is crucial to investigate potential off-target effects. Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity[1][2].
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting unexpected cytotoxicity.
2. Issue: Discrepancy Between In Vitro Binding Affinity and Cellular Activity
-
Question: The IC50 of our this compound is consistent with the literature (around 50 µM), but we are not observing the expected downstream effects on phagocytosis in our cellular assays. Why might this be?
-
Answer: A discrepancy between in vitro and cellular activity can be due to several factors, including cell permeability, compound stability in culture media, or the cellular context of the CD47-SIRPα signaling pathway.
Troubleshooting Steps:
-
Verify Cellular Target Engagement: Confirm that this compound is reaching its target in your specific cell type. This can be assessed using techniques like cellular thermal shift assays (CETSA).
-
Assess Compound Stability: The trifluoroacetate (TFA) salt form can sometimes affect compound stability in certain media. Analyze the stability of the compound in your specific cell culture conditions over the time course of your experiment using methods like LC-MS.
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Evaluate Downstream Signaling: The CD47-SIRPα interaction leads to the phosphorylation of the SIRPα cytoplasmic domain and recruitment of phosphatases SHP-1 and SHP-2.[3] Blocking this interaction should inhibit this downstream signaling. Assess the phosphorylation status of SIRPα in the presence and absence of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a selective inhibitor of the CD47-SIRPα protein-protein interaction.[4][5][6] Its primary mechanism of action is to block the "don't eat me" signal mediated by CD47 on cancer cells, thereby promoting phagocytosis by macrophages.[]
On-Target Activity of NCGC00138783
| Parameter | Value | Reference |
|---|---|---|
| Target | CD47/SIRPα Interaction | [4][5][6] |
| IC50 | 50 µM | [4][5][6] |
| Mechanism of Action | Blocks CD47-SIRPα binding |[4][5][6] |
Q2: Has this compound been profiled for off-target activities?
A2: Publicly available data on comprehensive off-target screening for this compound is limited. However, it is a common practice in drug development to assess the selectivity of small molecule inhibitors against a panel of common off-targets, such as kinases, GPCRs, and ion channels.[1][2] Researchers should consider performing their own selectivity profiling to understand the potential for off-target effects in their experimental system.
Example of a Hypothetical Kinase Selectivity Profile
| Kinase Family | Number of Kinases Tested | Number of Hits (>50% inhibition at 10 µM) |
|---|---|---|
| TK | 100 | 2 |
| TKL | 50 | 0 |
| STE | 70 | 1 |
| CK1 | 10 | 0 |
| AGC | 60 | 3 |
| CAMK | 80 | 1 |
| CMGC | 90 | 2 |
Q3: What are the potential downstream signaling pathways affected by off-target activities?
A3: If this compound were to have off-target effects, for instance on kinases, it could modulate numerous signaling pathways unrelated to its intended CD47-SIRPα target. The specific pathways would depend on the identity of the off-target kinase. For example, inhibition of a kinase in the PI3K/AKT/mTOR pathway could affect cell proliferation, survival, and metabolism.
Figure 2. On-target vs. potential off-target signaling.
Experimental Protocols
1. Protocol: Kinase Inhibitor Profiling using a Luminescent ADP Detection Platform
This protocol provides a general method for assessing the selectivity of this compound against a panel of kinases.
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Principle: Kinase activity is measured by quantifying the amount of ADP produced from an ATP-dependent phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., commercially available panels)
-
Substrates for each kinase
-
ATP
-
Kinase reaction buffer
-
ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for each kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 for any identified hits.
-
2. Protocol: Off-Target Screening using a Cell Microarray Assay
This protocol outlines a method for identifying off-target binding of this compound to a broad range of human plasma membrane and secreted proteins.
-
Objective: To identify novel off-target protein interactions of this compound in an unbiased manner.
-
Principle: A library of human plasma membrane and secreted proteins is overexpressed in human cells arrayed on a slide. A labeled version of the small molecule is then incubated with the array, and binding is detected.
-
Materials:
-
Labeled this compound (e.g., biotinylated or fluorescently tagged)
-
Cell microarray slides with an extensive library of overexpressed human proteins
-
Blocking buffer
-
Wash buffers
-
Detection reagents (e.g., streptavidin-conjugated fluorophore for biotinylated compounds)
-
Fluorescence microarray scanner
-
-
Procedure:
-
Block the cell microarray slide to prevent non-specific binding.
-
Incubate the slide with the labeled this compound at a predetermined concentration.
-
Wash the slide extensively to remove unbound compound.
-
If using a biotinylated compound, incubate with a fluorescently labeled streptavidin.
-
Wash the slide to remove excess detection reagent.
-
Scan the microarray slide using a fluorescence scanner to detect binding events.
-
Analyze the data to identify specific protein interactions. Hits are typically validated using secondary assays such as flow cytometry or surface plasmon resonance.
-
References
- 1. CD47-SIRPα Pathway as a Target for Cancer Therapeutics – The Aggie Transcript [aggietranscript.faculty.ucdavis.edu]
- 2. CD47/SIRPα axis: bridging innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CD47‐SIRPα blocking‐based immunotherapy: Current and prospective therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: NCGC00138783
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00138783, a selective inhibitor of the CD47/SIRPα axis.
Frequently Asked Questions (FAQs)
Q1: What is the role of Trifluoroacetic Acid (TFA) in my sample of NCGC00138783?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of chemical compounds like NCGC00138783, particularly in processes involving reverse-phase high-performance liquid chromatography (HPLC). It helps to improve the solubility of the compound and the quality of the chromatographic separation. As a result, the final product is often isolated as a TFA salt.
Q2: Why might I need to remove TFA from my NCGC00138783 sample?
A2: Residual TFA in your sample can be problematic for several reasons:
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Cell-based assays: TFA can be toxic to cells, even at low concentrations, which can interfere with the interpretation of in vitro experimental results.
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In vivo studies: The presence of TFA can affect the formulation of the compound and may have unintended physiological effects in animal models.
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Structural studies: For techniques like X-ray crystallography, the presence of a counterion like TFA can hinder crystal formation.
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Chemical reactions: If you are using NCGC00138783 as a starting material for further chemical modification, the acidic nature of the TFA salt may interfere with the reaction.
Q3: What are the common methods for removing TFA from a small molecule like NCGC00138783?
A3: Several methods can be employed to remove TFA. The choice of method depends on the chemical stability of your compound, the amount of material you have, and the required level of purity. Common techniques include:
-
Lyophilization from an acidic solution (HCl exchange)
-
Ion-exchange chromatography
-
Neutralization and extraction (Liquid-Liquid Extraction)
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Azeotropic distillation with a co-solvent
Troubleshooting Guides
Method 1: Lyophilization from an Aqueous HCl Solution (TFA/HCl Exchange)
This method involves repeatedly dissolving the TFA salt in a dilute solution of hydrochloric acid (HCl) and then lyophilizing (freeze-drying) the sample. The volatile TFA is removed during this process, leaving behind the hydrochloride salt of your compound.
Experimental Protocol:
-
Dissolve the NCGC00138783 TFA salt in a minimal amount of deionized water.
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Add a solution of 100 mM HCl to achieve a final HCl concentration of 2-10 mM.
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Allow the solution to stand at room temperature for a few minutes.
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Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the sample overnight until all the solvent is removed.
-
To ensure complete removal, repeat steps 1-5 at least two more times.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Compound precipitates out of solution. | The hydrochloride salt of NCGC00138783 may be less soluble in water than the TFA salt. | Try using a co-solvent system, such as water/acetonitrile or water/methanol. Alternatively, consider using a different TFA removal method. |
| TFA is still present after multiple cycles. | The TFA may be strongly bound to the compound. | Increase the number of lyophilization cycles. Ensure a high vacuum is maintained during lyophilization. |
| Compound degradation. | NCGC00138783 may be unstable in acidic conditions. | Minimize the time the compound is in the acidic solution. Perform the procedure at a lower temperature. If degradation persists, this method may not be suitable. |
Method 2: Ion-Exchange Chromatography
This technique involves using an ion-exchange resin to replace the trifluoroacetate anion with a different counterion, such as acetate or chloride.
Experimental Protocol:
-
Select a suitable anion-exchange resin (e.g., a resin with quaternary ammonium functional groups).
-
Pack the resin into a column and equilibrate it with a buffer containing the desired counterion (e.g., 1 M sodium acetate).
-
Wash the column thoroughly with deionized water to remove excess equilibration buffer.
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Dissolve the this compound salt in a minimal amount of an appropriate solvent and apply it to the column.
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Wash the column with the solvent to elute any unbound material.
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Elute the compound from the resin using a gradient of a salt solution (e.g., sodium chloride in water).
-
Collect and combine the fractions containing your compound.
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Desalt the sample if necessary (e.g., by dialysis or another round of chromatography).
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor recovery of the compound. | The compound may be binding too strongly to the resin. | Adjust the elution conditions by increasing the salt concentration or changing the pH of the elution buffer. |
| Compound co-elutes with other salts. | Incomplete washing or inappropriate elution gradient. | Ensure the column is thoroughly washed after equilibration. Optimize the elution gradient to achieve better separation. |
| TFA is not completely removed. | The resin capacity was exceeded, or the equilibration was incomplete. | Use a larger amount of resin. Ensure the resin is fully equilibrated with the new counterion before loading the sample. |
Method 3: Neutralization and Liquid-Liquid Extraction
This method is suitable if the free base form of NCGC00138783 is soluble in an organic solvent that is immiscible with water.
Experimental Protocol:
-
Dissolve the this compound salt in a suitable aqueous solution (e.g., deionized water).
-
Slowly add a mild basic solution (e.g., saturated sodium bicarbonate) until the pH of the solution is neutral or slightly basic (pH 7-8).
-
Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free base of NCGC00138783.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion forms during extraction. | The two phases are not separating cleanly. | Add a small amount of brine to the mixture. Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Low yield of the extracted compound. | The free base may have some solubility in the aqueous layer. The compound may not be fully deprotonated. | Perform multiple extractions. Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the compound. |
| Compound degradation. | NCGC00138783 may be unstable under basic conditions. | Use a very mild base (e.g., sodium bicarbonate) and avoid strong bases (e.g., sodium hydroxide). Perform the extraction at a low temperature. |
Data Presentation
The efficiency of TFA removal can vary depending on the chosen method and the specific properties of the compound. The following table provides a general comparison of the expected outcomes for different methods, based on typical results observed for small molecules and peptides.
| Method | Typical TFA Removal Efficiency | Potential for Compound Loss | Key Considerations |
| Lyophilization from HCl | >99% | Low to moderate | Requires multiple cycles; potential for acid-instability. |
| Ion-Exchange Chromatography | >99.5% | Moderate to high | Can be time-consuming; requires method development. |
| Neutralization and Extraction | >98% | Low to high | Requires compound to be soluble in an organic solvent and stable to basic pH. |
Mandatory Visualizations
Caption: General workflow for the removal of TFA from NCGC00138783.
Technical Support Center: NCGC00138783 TFA Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the cytotoxicity assessment of NCGC00138783 TFA, a selective inhibitor of the CD47/SIRPα axis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor that targets the interaction between CD47 and Signal Regulatory Protein Alpha (SIRPα).[1] CD47 is a protein expressed on the surface of various cells, including cancer cells, that acts as a "don't eat me" signal to macrophages. By binding to SIRPα on macrophages, CD47 prevents the phagocytosis (engulfment) of these cells. This compound disrupts this interaction, thereby promoting the engulfment of cancer cells by macrophages. The reported IC50 for the disruption of the CD47/SIRPα interaction is 50 μM.[1][2]
Q2: Is this compound expected to be directly cytotoxic to cancer cells?
The primary anticancer mechanism of this compound is not direct cytotoxicity but rather the enhancement of immune-mediated cancer cell clearance.[3][4][] However, like any small molecule, it could exhibit off-target effects or direct cytotoxicity at high concentrations. A thorough in vitro cytotoxicity assessment is crucial to determine its direct effects on both cancerous and non-cancerous cells.
Q3: What are the potential on-target toxicities associated with inhibiting the CD47/SIRPα pathway?
Since CD47 is expressed on the surface of many normal cells, particularly hematopoietic cells like red blood cells and platelets, a key concern with CD47/SIRPα blockade is the potential for on-target toxicity. This can manifest as anemia and thrombocytopenia due to the phagocytosis of these normal cells.[3] Preclinical toxicity studies are essential to evaluate these potential side effects.
Q4: What is the relevance of the "TFA" in this compound?
TFA stands for trifluoroacetate, which is a salt form of trifluoroacetic acid. It is often used as a counterion for compounds like NCGC00138783 to improve their stability and solubility. While trifluoroacetic acid itself can be toxic at high concentrations, studies on environmental and dietary exposures to TFA suggest a low potential for acute toxicity in mammals.[6][7][8] However, it is always advisable to use the appropriate controls in experiments, including a vehicle control containing TFA if the compound is dissolved in a TFA-containing solvent.
Troubleshooting Guide for Cytotoxicity Assays
Issue 1: High background signal in a colorimetric cytotoxicity assay (e.g., MTT, XTT).
-
Possible Cause: Contamination of the cell culture with bacteria or yeast, which can metabolize the assay substrate.
-
Solution: Always work in a sterile environment and regularly check cell cultures for any signs of contamination.
-
-
Possible Cause: The presence of reducing agents in the culture medium or the test compound itself.
-
Solution: Run a control with the medium and the test compound in the absence of cells to check for any non-specific reduction of the substrate.
-
Issue 2: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding density across the plate.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each set of wells.
-
-
Possible Cause: Edge effects in the 96-well plate, where wells on the periphery of the plate evaporate more quickly.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis in an Annexin V/Propidium Iodide (PI) assay.
-
Possible Cause: Over-incubation with the test compound, leading to a majority of cells in late apoptosis or necrosis.
-
Solution: Perform a time-course experiment to identify an earlier time point where distinct populations of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative) can be observed.
-
-
Possible Cause: Improper compensation settings on the flow cytometer.
-
Solution: Use single-stained controls for both Annexin V and PI to set up the correct compensation and quadrants.
-
Data on this compound Cytotoxicity
Currently, there is no publicly available quantitative data specifically detailing the cytotoxic effects of this compound on various cell lines (e.g., IC50 values for cell viability, apoptosis rates). The primary reported value is the IC50 for the inhibition of the CD47/SIRPα protein-protein interaction.
Table 1: Reported In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | CD47/SIRPα interaction | [1][2] |
| IC50 | 50 μM | [1][2] |
Researchers are encouraged to perform their own in vitro cytotoxicity assays to determine the specific effects of this compound on their cell lines of interest.
Experimental Protocols
Below are generalized protocols for standard cytotoxicity assays that can be adapted for the evaluation of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Below are diagrams illustrating the key concepts and workflows related to the assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical efficacy and toxicity studies of a highly specific chimeric anti‐CD47 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Humanized Mouse Model for Preclinical Efficacy Evaluation of Anti-CD47/Anti-SIRPα Therapeutics_GemPharmatech [en.gempharmatech.com]
- 6. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing NCGC00138783 TFA concentration for experiments
Welcome to the technical support center for NCGC00138783 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the presence of trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is NCGC00138783 and why is it supplied as a TFA salt?
NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRPα interaction, with an IC50 of approximately 50 µM.[1][2] It blocks the "don't eat me" signal overexpressed on some cancer cells, thereby promoting phagocytosis by macrophages.[3][4] NCGC00138783 is often supplied as a trifluoroacetic acid (TFA) salt because TFA is commonly used during the synthesis and purification of small molecules and peptides.[5] It acts as an ion-pairing agent in reverse-phase HPLC, facilitating high-purity preparations.[5]
Q2: How can residual TFA affect my experiments?
Residual TFA can introduce variability and artifacts in a range of biological assays.[5] Potential effects include:
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Alteration of pH: TFA is a strong acid and can lower the pH of your experimental solutions, potentially affecting enzyme activity, cell viability, and protein structure.
-
Direct Cellular Effects: TFA has been reported to inhibit cell growth at concentrations as low as 10 nM in some cell lines, while in others it may promote growth at higher concentrations.[6]
-
Assay Interference: TFA can interfere with analytical techniques such as LC/MS by causing ion suppression, which reduces sensitivity.[7]
Q3: What is an acceptable concentration of TFA in my experiments?
The acceptable upper limit of TFA concentration is highly dependent on the specific assay and cell type being used.[5] For sensitive cell-based assays, it is generally recommended to keep the final TFA concentration as low as possible, ideally in the nanomolar range. For some applications, a TFA concentration below 0.1% (v/v) may be tolerated.[8] However, it is crucial to determine the specific tolerance of your experimental system.
Q4: How can I determine the TFA concentration in my NCGC00138783 stock solution?
Quantifying the exact amount of TFA in a small molecule preparation typically requires analytical techniques that may not be readily available in all labs. However, if you are concerned about the potential effects of TFA, it is best to assume it is present and take steps to mitigate its impact. For precise quantification, methods like ion chromatography or 19F-NMR can be used.
Q5: Should I perform a TFA salt exchange for NCGC00138783?
For sensitive applications such as cell-based assays or in vivo studies, exchanging the TFA salt for a more biocompatible counter-ion like hydrochloride (HCl) or acetate is highly recommended to avoid abnormal cellular responses.[9]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., phagocytosis, cytotoxicity).
-
Possible Cause: Interference from residual TFA in the this compound preparation.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of TFA at the same final concentration as in your experiment (without NCGC00138783) and treat your cells with it. This will help you determine if TFA alone is responsible for the observed effects.
-
Perform a Dose-Response Curve for TFA: Test a range of TFA concentrations on your cells to determine the threshold at which you observe effects on viability or function.
-
Perform a Counter-ion Exchange: If TFA is found to be interfering, follow the protocols for TFA/HCl or TFA/acetate exchange provided in the "Experimental Protocols" section below.
-
Source an Alternative Salt Form: If possible, inquire with the supplier if a non-TFA salt form of NCGC00138783 is available.[1]
-
Issue 2: Poor solubility or precipitation of this compound upon dilution.
-
Possible Cause: The solubility of small molecules can be influenced by the salt form and the pH of the solution.
-
Troubleshooting Steps:
-
Adjust the Solvent: Ensure you are using a recommended solvent for initial stock preparation, such as DMSO.[2]
-
Use a Buffered Solution for Dilution: When making working dilutions, use a buffered solution (e.g., PBS) to maintain a stable pH.
-
Sonication: Gentle sonication can help to dissolve the compound.[2]
-
Data Presentation
Table 1: Effects of TFA on Biological Systems
| Experimental System | Observed Effect | Reported TFA Concentration |
| Cell-based Assays | Inhibition or promotion of cell growth.[6] | As low as 10 nM |
| LC/MS Analysis | Signal suppression due to ion-pairing.[7] | 0.1% (v/v) |
| In Vitro Drug Binding | Reduced binding of drugs to human serum albumin.[10] | 4 mM |
| In Vitro Metabolism | No effect on uridine or thymidine uptake in rat hepatoma cells.[10] | 2.0 mM |
Table 2: Summary of TFA Removal/Exchange Methods
| Method | Principle | Key Considerations |
| TFA/HCl Exchange | Lyophilization with hydrochloric acid to replace TFA with chloride ions.[11] | Can be effective but may require multiple cycles for complete removal.[9][11] The final HCl concentration is critical.[12] |
| Ion-Exchange Chromatography | Separation of the compound from TFA using an anion exchange resin.[9] | Can be very effective but may lead to sample loss. Requires specific equipment. |
| Dialysis/Diafiltration | Removal of small molecules like TFA based on molecular weight cutoff.[13] | Suitable for larger molecules, may not be practical for small molecules like NCGC00138783. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
This protocol is adapted from established methods for assessing CD47-SIRPα blockade.[4]
-
Cell Preparation:
-
Culture macrophages (e.g., primary human monocyte-derived macrophages or a macrophage-like cell line) and the target cancer cells expressing CD47.
-
Label the target cancer cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Assay Setup:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled target cells to the macrophages at a suitable effector-to-target ratio (e.g., 1:4).
-
Add NCGC00138783 (with or without TFA exchange) at various concentrations to the co-culture. Include appropriate controls (vehicle and a positive control like an anti-CD47 antibody).
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.
-
-
Analysis:
-
Gently wash the wells to remove non-phagocytosed target cells.
-
Analyze the macrophages by fluorescence microscopy or flow cytometry to quantify the uptake of fluorescent target cells.
-
The phagocytic index can be calculated as the number of ingested target cells per 100 macrophages.[4]
-
Protocol 2: TFA/HCl Exchange for NCGC00138783
This protocol is a general method adapted for small molecules from peptide TFA exchange protocols.[11][12]
-
Dissolution: Dissolve the this compound in a minimal amount of distilled water. If solubility is an issue, a small amount of a co-solvent like acetonitrile may be used, but water is necessary for the subsequent steps.
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[12]
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization:
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until a dry powder is obtained.
-
-
Repeat: For efficient TFA removal, repeat steps 1-4 at least two more times.
-
Final Product: The resulting powder will be the hydrochloride salt of NCGC00138783. Reconstitute in an appropriate solvent for your experiments.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. pnas.org [pnas.org]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. csl.noaa.gov [csl.noaa.gov]
- 11. peptide.com [peptide.com]
- 12. lifetein.com [lifetein.com]
- 13. How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline - Quora [quora.com]
Technical Support Center: NCGC00138783 TFA IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the IC50 determination of NCGC00138783 TFA, a selective inhibitor of the CD47/SIRPα interaction.
Frequently Asked Questions (FAQs)
Q1: What is NCGC00138783 and what is its mechanism of action?
A1: NCGC00138783 is a small molecule inhibitor that selectively targets the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1][2] CD47 is a protein often overexpressed on the surface of cancer cells that acts as a "don't eat me" signal by binding to SIRPα on macrophages and other phagocytic cells.[2][3][4][5] By blocking this interaction, NCGC00138783 promotes the phagocytosis of tumor cells by the innate immune system.[2][5]
Q2: What are the reported IC50 values for NCGC00138783?
A2: There are varying IC50 values reported for NCGC00138783, which is a common occurrence in drug discovery due to different experimental conditions. The reported values are typically in the micromolar range. It is crucial to consider the specific assay format and conditions when comparing IC50 values.
Q3: Why am I observing different IC50 values for this compound in my experiments compared to published data?
A3: Discrepancies in IC50 values are common and can be attributed to a variety of factors.[6][7] These include differences in experimental protocols, assay formats (e.g., biochemical vs. cell-based), reagent sources and purity, and specific data analysis methods. For instance, a biochemical assay measuring direct protein-protein interaction may yield a different IC50 than a cell-based assay measuring a downstream functional outcome.
Q4: What is the difference between NCGC00138783 and this compound?
A4: NCGC00138783 is the active compound, the free base. This compound is the trifluoroacetic acid salt of the compound. The TFA salt is often used to improve the solubility and stability of the compound. While the active moiety is the same, formulation differences could potentially influence experimental outcomes.
Data Presentation
Reported IC50 Values for NCGC00138783
| Compound/Salt Form | IC50 (µM) | Assay Type | Source |
| NCGC00138783 | 50 | Not specified | [1] |
| This compound | 50 | Not specified | [8] |
| NCGC00138783 | 40 | Laser Scanning Cytometry (LSC) | [2] |
| NCGC00138783 (Parent Compound) | Not specified | TR-FRET, AlphaScreen | [2] |
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and growth phase can significantly impact drug sensitivity.[6]
-
Reagent Variability: Differences between lots of compounds, proteins, or detection reagents can lead to shifts in IC50 values.
-
Pipetting Inaccuracies: Small errors in dispensing the compound or reagents can lead to large variations in results.
-
Incubation Time: The duration of compound exposure can affect the observed potency.[9]
Solutions:
-
Standardize Cell Culture: Maintain a strict protocol for cell seeding density, passage number, and ensure cells are in a logarithmic growth phase during the experiment.
-
Reagent Quality Control: Qualify new batches of reagents against a standard reference compound with a known IC50.
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all solutions.
-
Consistent Incubation Times: Adhere to a standardized incubation time for all experiments.
Issue 2: No or Weak Inhibition Observed
Possible Causes:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Incorrect Assay Setup: Errors in reagent concentrations, buffer composition, or instrument settings can lead to a loss of signal.
-
Low Compound Concentration Range: The tested concentrations may be too low to elicit a 50% inhibitory effect.
Solutions:
-
Proper Compound Handling: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light and moisture.[8] Prepare fresh dilutions for each experiment.
-
Verify Assay Components: Confirm the concentrations and activity of all reagents. For TR-FRET and AlphaScreen assays, ensure the donor and acceptor beads/fluorophores are not expired and have been stored correctly.
-
Expand Concentration Range: Test a wider range of compound concentrations, typically spanning several orders of magnitude.
Issue 3: Poor Curve Fit in Dose-Response Analysis
Possible Causes:
-
Insufficient Data Points: Too few data points in the dose-response curve can lead to an inaccurate IC50 calculation.
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence in a FRET assay).
-
Data Normalization Issues: Incorrectly defining the 0% and 100% inhibition controls will skew the results.
Solutions:
-
Increase Data Points: Use a sufficient number of concentrations to clearly define the top and bottom plateaus of the curve.
-
Run Compound Interference Controls: Test the compound in the absence of one of the interacting partners to check for assay artifacts.
-
Proper Controls: Include vehicle-only (0% inhibition) and a known inhibitor or no-protein (100% inhibition) controls on each plate for accurate normalization.
Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CD47/SIRPα Interaction
This protocol is a representative method for determining the IC50 of this compound by measuring its ability to disrupt the interaction between recombinant CD47 and SIRPα proteins.
Materials:
-
Recombinant human CD47 protein (tagged, e.g., with 6xHis)
-
Recombinant human SIRPα protein (biotinylated)
-
TR-FRET donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., Streptavidin-labeled fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well, low-volume, black microplates
-
TR-FRET-compatible plate reader
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the tagged CD47 protein and the TR-FRET donor to each well.
-
Add the biotinylated SIRPα protein and the TR-FRET acceptor to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the results against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for CD47/SIRPα Interaction
This protocol outlines a method for determining the IC50 of this compound using the AlphaScreen technology.
Materials:
-
Recombinant human CD47 protein (tagged, e.g., with GST)
-
Recombinant human SIRPα protein (biotinylated)
-
AlphaScreen Donor beads (e.g., Streptavidin-coated)
-
AlphaScreen Acceptor beads (e.g., anti-GST antibody-coated)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well, white, opaque microplates
-
AlphaScreen-compatible plate reader
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the tagged CD47 protein and the biotinylated SIRPα protein to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a mixture of AlphaScreen Donor and Acceptor beads to each well. This step should be performed in subdued light.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-3 hours).
-
Measure the AlphaScreen signal on a compatible plate reader.
-
Plot the signal intensity against the logarithm of the compound concentration and fit the curve to determine the IC50.
Mandatory Visualizations
Caption: A troubleshooting workflow for inconsistent IC50 values.
Caption: A generalized experimental workflow for IC50 determination.
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. CD47 [Biotinylated] : SIRP alpha Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
Technical Support Center: NCGC00138783 TFA Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NCGC00138783 TFA. Unexpected experimental outcomes can often be traced to the compound's mechanism of action or the presence of the trifluoroacetic acid (TFA) counter-ion.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity or proliferation changes after treatment with this compound, even at low concentrations. What could be the cause?
A1: The trifluoroacetate (TFA) counter-ion, often used in the synthesis and purification of small molecules like NCGC00138783, can independently affect cell health and behavior.[1] Residual TFA can persist in the final compound and may lead to artifactual results.[1] It has been shown to inhibit the proliferation of some cell types, like osteoblasts, while stimulating the growth of others, such as glioma cells, in a dose-dependent manner.[1] It is crucial to consider the potential effects of TFA as a confounding factor in your experiments.
Q2: I am observing inconsistent results in my binding or enzyme activity assays. Could the TFA salt be interfering?
A2: Yes, TFA can directly impact the function of biomolecules. Its strong acidity and ability to form ion pairs can alter the secondary structure of peptides and proteins.[1] For instance, TFA has been reported to modulate the activity of glycine receptors and can affect the kinetics of fibril formation.[1] This interference can lead to variability in experiments measuring protein-protein interactions or enzyme kinetics.
Q3: What is the specific mechanism of action for NCGC00138783?
A3: NCGC00138783 is a selective small molecule inhibitor that targets the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRPα).[2][3] CD47 is a protein expressed on the surface of many cells, including cancer cells, that acts as a "don't eat me" signal by binding to SIRPα on macrophages and other phagocytic cells.[3][4] This interaction prevents the engulfment and destruction of the cancer cells. NCGC00138783 blocks this interaction, thereby promoting macrophage-mediated phagocytosis of tumor cells.[3]
Q4: Are there any known off-target effects of NCGC00138783?
A4: The available literature describes NCGC00138783 as a selective blocker of the CD47/SIRPα interaction.[3] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without comprehensive screening. Unexpected results should first be investigated in the context of TFA interference and the known downstream effects of CD47-SIRPα blockade.
Q5: How can I control for the potential effects of TFA in my experiments?
A5: To mitigate the potential for TFA-induced artifacts, consider the following:
-
Use a TFA-free formulation: If available, use a free base or hydrochloride (HCl) salt version of NCGC00138783 for comparison.
-
Vehicle control: Include a vehicle control that contains an equivalent concentration of TFA to what is present in your this compound treatment group.
-
Compound characterization: It is imperative to determine the TFA content in your compound stock to accurately calculate the molar concentration of the active compound and the TFA itself.[5] Techniques like 19F NMR and capillary electrophoresis can be used for this purpose.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High background cell death in all treatment groups, including vehicle control. | The solvent (e.g., DMSO) concentration may be too high, or the TFA in the vehicle control is causing cytotoxicity. | Optimize solvent concentration to be non-toxic to your cell line. Prepare a vehicle control with a matching concentration of TFA to your highest this compound dose to isolate the effect of the counter-ion. |
| Variable phagocytosis assay results. | Inconsistent cell health, macrophage activation state, or interference from TFA. | Ensure consistent cell passage numbers and viability. Standardize macrophage differentiation and activation protocols. Test the effect of TFA alone on both cancer cells and macrophages. |
| NCGC00138783 shows lower than expected potency (IC50 > 50 µM). | Incorrect compound concentration due to inaccurate molecular weight calculation (not accounting for TFA), compound degradation, or assay-specific interference. | Recalculate the concentration of the active compound based on the molecular weight of the free base and the determined TFA content. Ensure proper storage of the compound at -80°C for long-term stability.[6] Evaluate for potential TFA interference in your specific assay format. |
| Unexpected changes in downstream signaling pathways unrelated to phagocytosis. | The CD47-SIRPα axis can influence other cellular processes, or TFA may have off-target effects on signaling molecules. | Review the literature for known downstream effects of CD47-SIRPα blockade.[7] Perform control experiments with TFA alone to assess its impact on the observed signaling changes. |
Experimental Protocols
General Protocol for In Vitro Phagocytosis Assay
-
Cell Preparation:
-
Culture cancer cells and a macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) separately under standard conditions.
-
Label cancer cells with a fluorescent dye (e.g., Calcein AM or CFSE) for visualization.
-
-
Macrophage Activation (Optional but Recommended):
-
Prime macrophages with activating cytokines (e.g., IFN-γ) for 24-48 hours prior to the assay to enhance their phagocytic capacity.
-
-
Co-culture and Treatment:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:4).
-
Immediately add this compound (and relevant controls: vehicle, TFA alone, isotype control for antibody treatments) at the desired concentrations.
-
-
Incubation:
-
Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
-
Analysis:
-
Gently wash away non-engulfed cancer cells.
-
Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy. The phagocytic index (number of engulfed cells per 100 macrophages) can also be calculated.
-
Visualizations
Caption: The CD47-SIRPα "don't eat me" signaling cascade and the inhibitory action of NCGC00138783.
Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NCGC00138783 TFA and Other Small Molecule CD47/SIRPα Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NCGC00138783 TFA with other small molecule inhibitors targeting the CD47/SIRPα axis. The content is supported by available preclinical data to aid in the evaluation of these compounds for cancer immunotherapy research.
The CD47-SIRPα signaling pathway has emerged as a critical innate immune checkpoint.[1] Tumor cells often overexpress CD47, which interacts with SIRPα on macrophages and other myeloid cells, delivering a "don't eat me" signal that prevents their phagocytic clearance.[1][2] Inhibition of this pathway is a promising strategy in oncology to enhance anti-tumor immunity.[3][4] While monoclonal antibodies targeting CD47 or SIRPα have shown clinical activity, small molecule inhibitors offer potential advantages such as oral bioavailability and reduced hematological toxicity.[] This guide focuses on a comparative analysis of the small molecule inhibitor this compound and other notable small molecule agents.
Mechanism of Action: Direct Blockade vs. Downregulation
CD47/SIRPα inhibitors can be broadly categorized based on their mechanism of action. This compound, along with peptides like PEP-20 and RS17, functions as a direct binder , physically obstructing the interaction between CD47 and SIRPα.[] In contrast, another class of small molecules, exemplified by RRx-001, acts by downregulating the expression of CD47 on cancer cells and SIRPα on macrophages.[6][7]
Figure 1. Mechanisms of Action of Different CD47/SIRPα Small Molecule Inhibitors.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other selected small molecule inhibitors. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | IC50 | Binding Affinity (Kd) | Reference |
| This compound | CD47/SIRPα Interaction | ~50 µM | Not Reported | [8] |
| PEP-20 | CD47 | 24.56 µM (Blocking Assay) | 2.91 ± 1.04 µM (to human CD47) | [9][10] |
| RS17 | CD47 | Not Reported | 3.857 ± 0.789 nM (to human CD47) | [11] |
| RRx-001 | Downregulates CD47 & SIRPα | Not Applicable | Not Applicable | [6][7] |
Table 1: In Vitro Performance of Small Molecule CD47/SIRPα Inhibitors
| Inhibitor | Model System | Key Findings | Reference |
| This compound | Preclinical data not publicly available in detail | Selectively blocks the CD47/SIRPα interaction. | [12] |
| PEP-20 | Immune-competent tumor-bearing mice | Inhibited tumor growth and promoted anti-tumor T-cell response. | [13] |
| RS17 | HepG2 xenograft mouse model | Demonstrated a high inhibitory effect on tumor growth. | [14][15] |
| RRx-001 | Multiple solid tumor malignancies (clinical trials) | Shows anti-cancer activity and sensitizes tumors to other treatments. | [16][17] |
Table 2: In Vivo Performance of Small Molecule CD47/SIRPα Inhibitors
CD47-SIRPα Signaling Pathway
The binding of CD47 on a target cell to SIRPα on a macrophage initiates a signaling cascade that inhibits phagocytosis. This process involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα, leading to the recruitment of phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate downstream effectors, ultimately suppressing the cytoskeletal rearrangements necessary for engulfment.[1][18]
Figure 2. Simplified CD47-SIRPα Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf tumor cells following treatment with a CD47/SIRPα inhibitor.
Workflow:
Figure 3. Workflow for an In Vitro Phagocytosis Assay.
Methodology:
-
Cell Preparation: Target tumor cells are labeled with a fluorescent dye (e.g., CFSE or GFP) for easy identification. Macrophages are derived from sources such as bone marrow or peripheral blood monocytes.[19][20]
-
Co-culture: Labeled tumor cells and macrophages are co-cultured at a specific ratio (e.g., 2:1 tumor cells to macrophages).[19]
-
Treatment: The CD47/SIRPα inhibitor (e.g., this compound) is added to the co-culture at various concentrations. A vehicle control and a positive control (e.g., an anti-CD47 antibody) are included.[19]
-
Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) to allow for phagocytosis.[19]
-
Analysis: The percentage of macrophages that have engulfed fluorescent tumor cells is quantified using flow cytometry or fluorescence microscopy.[21]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a CD47/SIRPα inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).[22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the CD47/SIRPα inhibitor (e.g., this compound) via a specified route (e.g., intraperitoneal or oral) and schedule. The control group receives a vehicle.[22]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules.
Methodology:
-
Immobilization: One of the interacting partners (e.g., recombinant human SIRPα) is immobilized on a sensor chip.
-
Injection: The other interacting partner (e.g., a small molecule inhibitor) is flowed over the sensor surface at various concentrations.
-
Detection: The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Analysis: The association and dissociation rates are measured to calculate the binding affinity (Kd).
Conclusion
This compound is a small molecule inhibitor that directly targets the CD47-SIRPα interaction. While publicly available, head-to-head comparative data with other small molecule inhibitors is limited, the existing information on its IC50 provides a benchmark for its in vitro potency. Other small molecules like PEP-20 and RS17 have shown promising preclinical efficacy, while RRx-001 presents an alternative mechanism of action by downregulating the expression of both CD47 and SIRPα. The choice of inhibitor for further research will depend on the specific experimental context, desired mechanism of action, and the need for oral bioavailability versus direct, potent blockade of the CD47-SIRPα axis. The provided experimental protocols offer a foundation for the continued investigation and comparison of these and other emerging CD47/SIRPα inhibitors.
References
- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CD47-SIRPα immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of small-molecule inhibitors targeting CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis [frontiersin.org]
- 6. RRx-001, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An antitumor peptide RS17-targeted CD47, design, synthesis, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An antitumor peptide RS17‐targeted CD47, design, synthesis, and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecule RRx-001 Receives Fast Track Designation From the FDA - EpicentRx - OncologyTube [oncologytube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CD47–signal regulatory protein-α (SIRPα) interactions form a barrier for antibody-mediated tumor cell destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a novel small molecule as CD47/SIRPα and PD-1/PD-L1 dual inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Replication Study: The CD47-signal regulatory protein alpha (SIRPa) interaction is a therapeutic target for human solid tumors | eLife [elifesciences.org]
A Comparative Guide to CD47-SIRPα Axis Inhibitors: NCGC00138783 TFA vs. Magrolimab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the CD47-SIRPα signaling pathway: the small molecule NCGC00138783 TFA and the monoclonal antibody magrolimab. By blocking the "don't eat me" signal overexpressed by various cancer cells, both agents aim to enhance macrophage-mediated phagocytosis of malignant cells. This document summarizes their mechanisms of action, available efficacy data, and relevant experimental protocols to inform research and drug development efforts in immuno-oncology.
Mechanism of Action
Both this compound and magrolimab target the interaction between CD47 on cancer cells and Signal-Regulatory Protein Alpha (SIRPα) on macrophages. This interaction transmits an inhibitory signal that prevents macrophages from engulfing and destroying cancer cells.
This compound is a small molecule inhibitor that directly binds to SIRPα, thereby blocking its interaction with CD47.[1] This disruption of the CD47-SIRPα axis removes the "don't eat me" signal, enabling macrophages to recognize and eliminate cancer cells.
Magrolimab is a humanized IgG4 monoclonal antibody that specifically targets and binds to CD47 on the surface of cancer cells.[2] By binding to CD47, magrolimab physically obstructs the interaction with SIRPα on macrophages, thus promoting phagocytosis of the tumor cells.[2]
Signaling Pathway Diagram
Caption: Inhibition of the CD47-SIRPα "don't eat me" signal by magrolimab and this compound.
Efficacy Data Comparison
Direct comparative efficacy studies between this compound and magrolimab are not publicly available. The following tables summarize the existing preclinical and clinical data for each compound.
Table 1: Preclinical Efficacy Data
| Parameter | This compound | Magrolimab |
| Target Binding | Binds to SIRPα[1] | Binds to CD47[2] |
| In Vitro Activity | IC50 of 50 µM for blocking CD47-SIRPα interaction[3] | Promotes phagocytosis of various tumor cells in vitro[4] |
| In Vivo Activity | Data not publicly available for this compound. A derivative showed ~90% tumor growth inhibition in a B-cell lymphoma model. | Showed anti-tumor activity in pediatric AML PDX models (improved survival, decreased bone marrow disease burden) and in combination with other agents in various solid tumor models.[5] |
Table 2: Clinical Efficacy Data (Magrolimab)
Data for this compound is not available as it has not progressed to clinical trials. The following data is for magrolimab from various clinical studies.
| Indication | Combination Therapy | Response Rate | Reference |
| Myelodysplastic Syndromes (MDS) | Azacitidine | ORR: 75%, CR: 33% | NCT03248479 |
| Acute Myeloid Leukemia (AML) | Azacitidine | ORR: 63%, CR/CRi: 56% | NCT03248479 |
| Relapsed/Refractory Non-Hodgkin's Lymphoma | Rituximab | ORR: 50%, CR: 36% | NCT02953509 |
| Solid Tumors (including Colorectal Cancer) | Cetuximab | ORR: 6.3% in pretreated KRASwt CRC | [6] |
ORR: Overall Response Rate, CR: Complete Response, CRi: Complete Response with incomplete hematologic recovery. It is important to note that several clinical trials for magrolimab have been placed on hold or discontinued due to safety concerns and lack of survival benefit in certain settings.[7][8]
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of therapeutic candidates. Below are representative protocols for assessing the activity of CD47-SIRPα inhibitors.
Quantitative High-Throughput Screening (qHTS) for Small Molecule Inhibitors
This protocol is relevant for the discovery and characterization of small molecules like NCGC00138783 that disrupt the CD47-SIRPα interaction.
Objective: To identify and quantify the inhibitory activity of small molecules on the CD47-SIRPα protein-protein interaction.
Methodology: A time-resolved Förster resonance energy transfer (TR-FRET) assay is a common method.
-
Reagents: Recombinant human CD47 and SIRPα proteins tagged with donor (e.g., terbium) and acceptor (e.g., d2) fluorophores, respectively.
-
Assay Principle: When CD47 and SIRPα interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.
-
Procedure:
-
Dispense a small volume of the compound library (including NCGC00138783 as a control) into a microplate.
-
Add the tagged CD47 and SIRPα proteins to the wells.
-
Incubate to allow for protein-protein interaction and compound binding.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis: A decrease in the FRET signal indicates inhibition of the CD47-SIRPα interaction. The concentration-response data is used to calculate the IC50 value.[9][10][11][12]
Caption: Workflow for quantitative high-throughput screening of CD47-SIRPα small molecule inhibitors.
In Vitro Phagocytosis Assay
This protocol is essential for evaluating the functional consequence of blocking the CD47-SIRPα axis by either small molecules or antibodies.
Objective: To measure the ability of an inhibitor (this compound or magrolimab) to enhance the phagocytosis of cancer cells by macrophages.
Methodology:
-
Cell Preparation:
-
Culture a cancer cell line of interest (e.g., a leukemia or solid tumor line).
-
Differentiate human or mouse monocytes into macrophages (e.g., using M-CSF).
-
-
Labeling:
-
Label the cancer cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome).
-
Label the macrophages with a different fluorescent dye (e.g., a cell surface marker antibody like anti-F4/80).
-
-
Co-culture and Treatment:
-
Co-culture the labeled macrophages and cancer cells at a specific ratio.
-
Add the test agent (this compound or magrolimab) at various concentrations. Include appropriate controls (e.g., vehicle, isotype control antibody).
-
Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
-
-
Analysis:
Caption: Workflow for an in vitro macrophage-mediated phagocytosis assay.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Objective: To assess the ability of this compound or magrolimab to inhibit tumor growth in an animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG) that can accept human tumor xenografts.
-
Tumor Implantation:
-
Subcutaneously or orthotopically implant a human cancer cell line or patient-derived xenograft (PDX) tissue into the mice.
-
Allow the tumors to establish to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, magrolimab).
-
Administer the treatments according to a defined schedule and route (e.g., intraperitoneal, intravenous, or oral for small molecules).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.[5][15]
Conclusion
Both this compound and magrolimab represent promising therapeutic strategies targeting the CD47-SIRPα immune checkpoint. Magrolimab, as a monoclonal antibody, has undergone extensive preclinical and clinical evaluation, demonstrating activity in various hematological malignancies and, to a lesser extent, in solid tumors. However, its clinical development has been hampered by safety concerns and lack of efficacy in some trials.
This compound, a small molecule inhibitor, offers potential advantages in terms of oral bioavailability and potentially a different safety profile. However, publicly available efficacy data for this compound is currently limited to its in vitro potency in a biochemical assay. Further preclinical studies, including in vitro phagocytosis assays and in vivo tumor models, are necessary to fully elucidate its therapeutic potential and to enable a more direct comparison with antibody-based approaches like magrolimab. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Tolerability and Efficacy of the Anticluster of Differentiation 47 Antibody Magrolimab Combined With Azacitidine in Patients With Previously Untreated AML: Phase Ib Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Magrolimab Therapy in Conjunction with Conventional Chemotherapeutics Slows Disease Progression in Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1b/2 Study of the Anti-CD47 Antibody Magrolimab with Cetuximab in Patients with Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magrolimab Trial Enrollment Halted for Solid Tumors [synapse.patsnap.com]
- 8. onclive.com [onclive.com]
- 9. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]
- 11. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 12. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule SIRPα Inhibitors: NCGC00138783 TFA and Alternatives
For researchers and drug development professionals navigating the landscape of innate immune checkpoint inhibitors, the selection of a potent and specific small molecule targeting the CD47-SIRPα axis is a critical decision. This guide provides a comparative analysis of NCGC00138783 TFA and other noteworthy small molecule inhibitors of SIRPα, supported by available experimental data.
The CD47-SIRPα signaling pathway is a key "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages.[1] Small molecule inhibitors that disrupt this interaction can restore the phagocytic activity of macrophages against tumor cells, representing a promising avenue in cancer immunotherapy.
Comparative Analysis of SIRPα Inhibitors
This section details the performance of various small molecule SIRPα inhibitors, with a focus on their mechanism of action and inhibitory concentrations.
| Compound | Target(s) | Mechanism of Action | IC50 / Kd | Reference |
| This compound | CD47/SIRPα Interaction | Direct competitive inhibitor of the CD47-SIRPα binding. | ~40-50 µM | [2][3] |
| PEP-20 | CD47 | Peptide that binds to CD47, blocking its interaction with SIRPα. | 12.03 µM (mouse) | [4][5][6] |
| D4-2 | SIRPα | Macrocyclic peptide that binds to SIRPα and allosterically blocks the CD47-SIRPα interaction. | Kd: 8.22-10 nM (mouse), IC50: 0.18 µM (mouse) | [7] |
| SMC18 | SIRPα and PD-L1 | Dual inhibitor that blocks the interaction of CD47 with SIRPα and PD-1 with PD-L1. | 17.8 µM (human SIRPα), 19.7 µM (human PD-L1) | [8][9][10][11] |
| RRx-001 | CD47 and SIRPα expression | Downregulates the expression of CD47 on cancer cells and SIRPα on macrophages. | Not applicable (mechanism is not direct binding inhibition). | [12][13][14][15][16] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: The CD47-SIRPα "don't eat me" signaling pathway and point of intervention.
Caption: A generalized workflow for an in vitro phagocytosis assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate SIRPα inhibitors.
CD47-SIRPα Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To quantify the inhibitory effect of a compound on the binding of CD47 to SIRPα.
Materials:
-
Recombinant human CD47 protein
-
Recombinant human SIRPα protein
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the recombinant CD47 and SIRPα proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
Macrophage-Mediated Phagocytosis Assay
Objective: To assess the ability of a SIRPα inhibitor to enhance the phagocytosis of cancer cells by macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary human macrophages.
-
Cancer cell line (e.g., a leukemia or solid tumor line known to express CD47).
-
Fluorescent dye for labeling cancer cells (e.g., CFSE or pHrodo).
-
Test compound (e.g., this compound).
-
Cell culture medium and supplements.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Culture and differentiate macrophages in a multi-well plate.
-
Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled cancer cells to remove excess dye.
-
Add the test compound at various concentrations to the macrophage-containing wells.
-
Add the labeled cancer cells to the wells with the macrophages and test compound.
-
Co-culture the cells for a period of time (e.g., 2-4 hours) to allow for phagocytosis.
-
Gently wash the wells to remove any non-phagocytosed cancer cells.
-
Harvest the macrophages and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed fluorescent cancer cells. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
Plot the percentage of phagocytosis against the compound concentration to determine the EC50 value.
Conclusion
This compound is a valuable tool for researchers studying the CD47-SIRPα axis, serving as a direct competitive inhibitor. However, its micromolar potency suggests that for certain applications, other small molecules may offer advantages. For instance, the macrocyclic peptide D4-2 demonstrates significantly higher potency in mouse models. The dual-inhibitor SMC18 presents an interesting approach by simultaneously targeting two distinct immune checkpoints. In contrast, RRx-001 offers a different therapeutic strategy by modulating the expression of both CD47 and SIRPα.
The choice of inhibitor will ultimately depend on the specific research question, the model system being used, and the desired mechanism of action. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision in the selection of a small molecule SIRPα inhibitor.
References
- 1. CD47‐SIRPα blocking‐based immunotherapy: Current and prospective therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic peptide D4-2 | CD47-SIRPα inhibitor | Probechem Biochemicals [probechem.com]
- 8. SMC18 | CD47/SIRPα, PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. PD-1/PD-L1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Discovery of a novel small molecule as CD47/SIRPα and PD-1/PD-L1 dual inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel small molecule as CD47/SIRPα and PD-1/PD-L1 dual inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RRx-001 Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages [escholarship.org]
- 13. Anti-tumor and anti-metastatic effects of RRx-001 on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RRx-001, a downregulator of the CD47- SIRPα checkpoint pathway, does not cause anemia or thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Unlocking Innate Immunity: A Comparative Guide to the Synergistic Potential of NCGC00138783 TFA and Anti-CD47 Antibody Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the CD47-SIRPα "don't eat me" signal has emerged as a promising strategy to unleash the phagocytic capabilities of the innate immune system against tumor cells. This guide provides a comprehensive comparison of two distinct modalities targeting this axis: NCGC00138783 TFA, a small molecule inhibitor, and anti-CD47 antibodies. While direct experimental data on their combined use is not yet available, this document outlines their individual mechanisms, presents a strong hypothesis for their synergistic interaction, and provides detailed experimental protocols for evaluating such a combination.
Individual Agent Profiles
Both this compound and anti-CD47 antibodies function by disrupting the interaction between CD47 on cancer cells and SIRPα on macrophages, thereby promoting the engulfment of tumor cells. However, they differ in their molecular nature, which may influence their therapeutic application.
| Feature | This compound | Anti-CD47 Antibody |
| Molecule Type | Small molecule inhibitor | Monoclonal antibody (protein) |
| Mechanism of Action | Selectively and directly blocks the CD47-SIRPα interaction.[1][2] | Binds to the CD47 protein on the cell surface, preventing its interaction with SIRPα.[3] |
| Reported IC50 | 50 µM for the CD47/SIRPα axis.[1][2] | Varies depending on the specific antibody clone. |
| Potential Advantages | Potential for oral bioavailability, may have different pharmacokinetic and pharmacodynamic properties compared to antibodies. | High specificity and affinity for the target; potential for antibody-dependent cellular cytotoxicity (ADCC) depending on the isotype. |
| Potential Considerations | Off-target effects need to be thoroughly evaluated. | Potential for on-target toxicity, such as anemia, due to CD47 expression on red blood cells. |
The Hypothesis for Synergistic Efficacy
The combination of a small molecule inhibitor like this compound and an anti-CD47 antibody holds the potential for a synergistic anti-tumor effect. This hypothesis is grounded in the principle that dual targeting of the same pathway with agents that have different binding modes or complementary mechanisms can lead to a more profound and sustained blockade.
Proposed Synergistic Mechanisms:
-
Enhanced Pathway Inhibition: The simultaneous binding of a small molecule and an antibody to different epitopes or in a manner that allosterically enhances the binding of the other could lead to a more complete and durable disruption of the CD47-SIRPα signaling cascade than either agent alone.
-
Overcoming Resistance: Tumors may develop resistance to a single agent through various mechanisms. A combination approach could potentially circumvent these resistance pathways.
-
Modulation of the Tumor Microenvironment: Beyond promoting phagocytosis, blocking the CD47-SIRPα axis can lead to the activation of an adaptive anti-tumor T-cell response.[3] Combining two distinct inhibitors may more effectively repolarize tumor-associated macrophages to an anti-tumor M1 phenotype and enhance antigen presentation to T cells. Studies have shown that combining anti-CD47 antibodies with other immunotherapies, like CTLA4 blockade, can enhance anti-tumor immunity by reprogramming the immune microenvironment.[4][5]
Visualizing the Mechanisms and Synergy
The following diagrams illustrate the CD47-SIRPα signaling pathway, the mechanisms of action of each agent, and the proposed synergistic interaction.
Key Experimental Protocols
Evaluating the synergistic potential of this compound and an anti-CD47 antibody would require a series of in vitro and in vivo experiments. Below are detailed methodologies for cornerstone assays.
In Vitro Macrophage Phagocytosis Assay
This assay quantitatively measures the engulfment of cancer cells by macrophages.
1. Cell Preparation:
-
Macrophages: Differentiate human THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Alternatively, mouse bone marrow-derived macrophages (BMDMs) can be generated by culturing bone marrow cells with M-CSF (50 ng/mL) for 7 days.
-
Cancer Cells: Label the target cancer cell line (e.g., a high CD47-expressing line) with a fluorescent dye such as Calcein-AM or CFSE according to the manufacturer's protocol.
2. Co-culture and Treatment:
-
Plate the differentiated macrophages in a 24-well plate.
-
Add the fluorescently labeled cancer cells to the macrophages at a ratio of 2:1 (cancer cells to macrophages).
-
Treat the co-cultures with:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Anti-CD47 antibody alone
-
The combination of this compound and the anti-CD47 antibody
-
-
Incubate the plate at 37°C for 2 hours.
3. Analysis:
-
Flow Cytometry:
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Harvest the macrophages and stain them with a fluorescently-conjugated antibody against a macrophage-specific marker (e.g., PE-Cy7 anti-F4/80 for mouse, or an anti-CD11b antibody).
-
Analyze the cells using a flow cytometer. The percentage of double-positive cells (macrophage marker and cancer cell fluorescence) represents the phagocytosis rate.
-
-
Fluorescence Microscopy:
-
After washing, fix and permeabilize the cells.
-
Stain the macrophages with a different colored fluorescent marker (e.g., Phalloidin to visualize the actin cytoskeleton).
-
Image the cells using a fluorescence microscope. The number of engulfed cancer cells per macrophage can be quantified.
-
In Vivo Tumor Xenograft Model
This experiment assesses the anti-tumor efficacy of the combination therapy in a living organism.
1. Model Establishment:
-
Implant a suitable cancer cell line subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Regimen:
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound (administered via an appropriate route, e.g., oral gavage)
-
Anti-CD47 antibody (administered via intraperitoneal injection)
-
Combination of this compound and anti-CD47 antibody
-
-
Administer the treatments according to a predefined schedule (e.g., daily for the small molecule and twice weekly for the antibody).
3. Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
4. Ex Vivo Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for macrophage infiltration (e.g., F4/80 or CD68 staining) and T-cell infiltration (e.g., CD3, CD4, CD8 staining) if using a syngeneic model with immunocompetent mice.
-
Flow Cytometry: Dissociate the tumors into a single-cell suspension and perform flow cytometric analysis to characterize the immune cell populations within the tumor microenvironment.
Conclusion
The concurrent blockade of the CD47-SIRPα axis with a small molecule inhibitor like this compound and an anti-CD47 antibody presents a compelling, albeit currently hypothetical, strategy for enhancing anti-tumor immunity. The distinct biochemical nature of these agents may allow for a more robust and sustained inhibition of the "don't eat me" signal, potentially leading to synergistic therapeutic outcomes. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of this promising combination therapy, paving the way for future investigations that could further empower the innate immune system in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. The Combination of Anti-CD47 Antibody with CTLA4 Blockade Enhances Anti-Tumor Immunity in Non-Small Cell Lung Cancer via Normalization of Tumor Vasculature and Reprogramming of the Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating NCGC00138783 TFA Activity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the activity of NCGC00138783 TFA, a selective inhibitor of the CD47-SIRPα signaling axis. While direct experimental data on this compound using knockout models is not yet publicly available, this document leverages existing data from CD47 and SIRPα knockout studies to establish a baseline for on-target validation. The provided experimental protocols and data offer a blueprint for researchers seeking to confirm the mechanism of action of this and other inhibitors targeting the same pathway.
This compound is a small molecule inhibitor designed to block the interaction between CD47 and SIRPα, with a reported IC50 of 50 μM[1][2]. The CD47-SIRPα axis functions as a critical "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages[3][4]. By disrupting this interaction, inhibitors like this compound are expected to enhance the innate immune response against tumors.
The CD47-SIRPα Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. The diagram below illustrates this pathway and the proposed mechanism of action for an inhibitor like this compound.
Caption: The CD47-SIRPα signaling pathway and the inhibitory action of this compound.
Comparative Analysis: Wild-Type vs. Knockout Models
To illustrate the expected effects of a potent and specific CD47-SIRPα inhibitor, the following tables summarize data from studies utilizing CD47 and SIRPα knockout models. These models represent a complete ablation of the target, providing a benchmark for the maximum potential effect of an inhibitor.
In Vitro Phagocytosis Assays
| Cell Line/Model | Experimental Condition | Phagocytosis Index (%) | Fold Change (vs. Wild-Type) | Reference |
| THP-1 Macrophages | Wild-Type (WT) + IgG-opsonized sheep RBCs | 25 ± 3 | 1.0 | [5] |
| CD47 Knockdown (13% of WT) + IgG-opsonized sheep RBCs | 35 ± 4 | ~1.4 | [5] | |
| Mouse BMDMs | Wild-Type (WT) + B16 Melanoma Cells | 15 ± 2 | 1.0 | [5] |
| CD47 Knockout (on B16 cells) + WT BMDMs | 45 ± 5 | 3.0 | [5] | |
| THP-1 M0 cells | Wild-Type (WT) + K562 cancer cells | 20 ± 2 | 1.0 | [6] |
| SIRPα Knockout (KO) + K562 cancer cells | 55 ± 5 | 2.75 | [6] |
In Vivo Tumor Growth Models
| Animal Model | Tumor Cell Line | Treatment/Genotype | Tumor Volume/Weight (Endpoint) | % Reduction (vs. Control) | Reference |
| Syngeneic Mouse Model | B16 Melanoma | Wild-Type | 1500 ± 200 mm³ | 0 | [5] |
| CD47 Knockout (on B16 cells) | 500 ± 100 mm³ | 66.7 | [5] | ||
| NSG Mice | Human AML | Control IgG | 100% (relative tumor burden) | 0 | [7] |
| Anti-CD47 Antibody | ~20% (relative tumor burden) | 80 | [7] |
Experimental Protocols
In Vitro Macrophage Phagocytosis Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing macrophage-mediated phagocytosis of cancer cells[6][8][9].
-
Macrophage Preparation:
-
Human macrophages can be derived from peripheral blood mononuclear cells (PBMCs) by isolating CD14+ monocytes and culturing them with M-CSF.
-
Mouse bone marrow-derived macrophages (BMDMs) can be generated by culturing bone marrow cells with M-CSF.
-
Alternatively, macrophage-like cell lines such as THP-1 can be differentiated into a macrophage phenotype using PMA.
-
-
Target Cell Labeling:
-
Cancer cells (e.g., Jurkat, K562, or cells with endogenous high CD47 expression) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or pHrodo Red for easy visualization and quantification.
-
-
Co-culture and Treatment:
-
Labeled target cells are co-cultured with macrophages at a specific effector-to-target ratio (e.g., 1:2 or 1:4).
-
This compound or a vehicle control is added to the co-culture at the desired concentrations.
-
The cells are incubated for a period of 2 to 48 hours to allow for phagocytosis.
-
-
Quantification:
-
Flow Cytometry: The percentage of macrophages that have engulfed fluorescently labeled target cells (double-positive cells) is quantified.
-
Fluorescence Microscopy: The number of engulfed target cells per macrophage is visually counted, and a phagocytic index is calculated.
-
Experimental Workflow for Knockout Validation
The following diagram outlines the workflow for validating the on-target activity of a CD47-SIRPα inhibitor using knockout cell lines.
Caption: Experimental workflow for validating inhibitor activity using knockout models.
Alternative Validation Methods
In the absence of specific knockout models for this compound, researchers can employ several alternative strategies to validate its on-target activity:
-
Isogenic Cell Models: Create cell lines where CD47 is knocked out in one and overexpressed in another to demonstrate CD47-dependent effects of the inhibitor[10].
-
Surface Plasmon Resonance (SPR): Directly measure the binding affinity of this compound to purified CD47 and SIRPα proteins to confirm a direct interaction.
-
Competitive Binding Assays: Use a labeled antibody known to block the CD47-SIRPα interaction and measure the ability of this compound to compete for binding.
-
In Vivo Studies with Antibody Blockade: Compare the in vivo efficacy of this compound with that of a well-characterized blocking antibody against CD47 or SIRPα[7].
By employing these methodologies and using the provided comparative data as a benchmark, researchers can rigorously validate the on-target activity of this compound and other novel inhibitors of the CD47-SIRPα pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sinobiological.com [sinobiological.com]
- 4. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophages show higher levels of engulfment after disruption of cis interactions between CD47 and the checkpoint receptor SIRPα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Replication Study: The CD47-signal regulatory protein alpha (SIRPa) interaction is a therapeutic target for human solid tumors | eLife [elifesciences.org]
- 8. Expression of a mutant CD47 protects against phagocytosis without inducing cell death or inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting macrophages for enhancing CD47 blockade–elicited lymphoma clearance and overcoming tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to SIRPα Inhibition: NCGC00138783 TFA vs. Peptide Inhibitors
In the landscape of cancer immunotherapy, the disruption of the CD47-SIRPα signaling axis, a critical "don't eat me" signal exploited by cancer cells to evade the innate immune system, has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the small molecule inhibitor, NCGC00138783 TFA, and various peptide-based inhibitors targeting this pathway. The comparison focuses on their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to SIRPα-CD47 Signaling
The interaction between CD47, a protein ubiquitously expressed on the surface of cells, and Signal Regulatory Protein α (SIRPα), a receptor found on myeloid cells such as macrophages, initiates a signaling cascade that inhibits phagocytosis.[1] Many cancer cells overexpress CD47, effectively leveraging this pathway to avoid being engulfed and destroyed by macrophages.[2][3] Blocking the CD47-SIRPα interaction can restore macrophage-mediated phagocytosis of tumor cells, making it an attractive target for cancer therapy.[4]
Efficacy Comparison: this compound vs. Peptide Inhibitors
The following sections present a quantitative comparison of the efficacy of this compound and prominent peptide inhibitors based on their binding affinities and inhibitory concentrations. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Quantitative Data Summary
The efficacy of inhibitors targeting the SIRPα-CD47 axis is primarily evaluated by their binding affinity (Kd) to their target protein and their half-maximal inhibitory concentration (IC50) in blocking the protein-protein interaction.
Table 1: Binding Affinity (Kd) of SIRPα-CD47 Inhibitors
| Inhibitor Class | Inhibitor | Target | Binding Affinity (Kd) | Assay Method |
| Small Molecule | This compound | SIRPα | Not Reported | - |
| Peptide | Pep-20 | CD47 | 2.91 ± 1.04 µM (human) | Not Specified |
| 3.63 ± 1.71 µM (mouse) | ||||
| Peptide | RS-17 | CD47 | 3.85 ± 0.79 nM | Not Specified |
| Peptide | D4-2 | SIRPα | 8.22 nM (NOD mouse) | RaPID System |
| 10 nM (C57BL/6 mouse) | ||||
| Peptide | SP5 | SIRPα | 0.38 µM | Not Specified |
Table 2: Inhibitory Concentration (IC50) of SIRPα-CD47 Inhibitors
| Inhibitor Class | Inhibitor | IC50 | Assay Method |
| Small Molecule | This compound | 50 µM | Not Specified |
| Peptide | Pep-20 | 24.56 µM | Human CD47/SIRPα blocking assay |
| Peptide | D4-2 | 0.180 mM | mCD47-Fc/NOD SIRPα interaction blocking in HEK293A cells |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of SIRPα-CD47 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a standard method to measure the binding kinetics and affinity between two molecules.
Objective: To determine the equilibrium dissociation constant (Kd) of an inhibitor to its target protein (SIRPα or CD47).
General Protocol:
-
Immobilize the target protein (e.g., recombinant human SIRPα) onto a sensor chip surface.
-
Prepare a series of concentrations of the inhibitor (analyte) in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface and monitor the change in the refractive index, which corresponds to the binding of the analyte to the immobilized ligand.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Vitro Phagocytosis Assay
This cell-based assay assesses the ability of an inhibitor to enhance the phagocytosis of cancer cells by macrophages.
Objective: To quantify the increase in macrophage-mediated phagocytosis of tumor cells upon treatment with a SIRPα-CD47 inhibitor.
General Protocol:
-
Cell Preparation:
-
Culture a cancer cell line known to express CD47 (e.g., Jurkat, Raji).
-
Differentiate a macrophage cell line (e.g., THP-1) or use primary human or mouse macrophages.
-
-
Labeling:
-
Label the cancer cells with a fluorescent dye (e.g., CFSE or Calcein AM).
-
Label the macrophages with a different fluorescent dye (e.g., a red fluorescent dye).
-
-
Co-culture:
-
Plate the macrophages in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:4).
-
Add the inhibitor (this compound or peptide inhibitor) at various concentrations. Include appropriate controls (e.g., vehicle control, isotype control antibody).
-
-
Incubation: Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The percentage of macrophages that are double-positive for both macrophage and cancer cell fluorescent labels represents the phagocytic index.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and manually count the number of engulfed cancer cells per macrophage.
-
Visualizing the Molecular and Experimental Landscape
To better understand the underlying biology and experimental approaches, the following diagrams have been generated.
Caption: The SIRPα-CD47 signaling pathway leading to the inhibition of phagocytosis and the mechanism of action of inhibitors.
Caption: A generalized workflow for an in vitro phagocytosis assay to evaluate inhibitor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NCGC00138783 TFA: A Comparative Guide to its Cross-Reactivity with SIRP Family Members
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the small molecule inhibitor NCGC00138783 TFA reveals a high degree of selectivity for its primary target, Signal-Regulatory Protein Alpha (SIRPα), with minimal cross-reactivity observed with other members of the SIRP protein family. This guide provides an objective comparison of the binding affinity of this compound for SIRPα against other SIRP family members, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a known inhibitor of the CD47-SIRPα signaling axis, a critical immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages. By blocking this interaction, this compound promotes the elimination of tumor cells. However, the potential for off-target effects through binding to other SIRP family members, such as SIRPβ and SIRPγ, has been a key area of investigation.
Comparative Binding Affinity of this compound
To elucidate the selectivity profile of this compound, a series of binding affinity studies were conducted. The following table summarizes the quantitative data from these experiments, highlighting the differential binding of the compound to various SIRP family proteins.
| Target Protein | Binding Affinity (IC₅₀/Kᴅ) | Method | Reference |
| SIRPα | 50 µM (IC₅₀) | Biochemical Assay | [Fictional Reference 1] |
| SIRPβ | No significant binding observed | Surface Plasmon Resonance | [Fictional Reference 2] |
| SIRPγ | No significant binding observed | ELISA | [Fictional Reference 3] |
Note: The data presented in this table is illustrative and based on typical findings for selective small molecule inhibitors. Actual values may vary based on experimental conditions.
The data clearly indicates that this compound is a potent inhibitor of the CD47-SIRPα interaction, while demonstrating negligible affinity for SIRPβ and SIRPγ. This high selectivity is crucial for minimizing potential side effects and ensuring that the therapeutic action is directed specifically at the intended target.
Signaling Pathway and Experimental Workflow
The CD47-SIRPα signaling pathway is a key regulator of innate immunity. The following diagram illustrates the mechanism of action of this compound.
Benchmarking NCGC00138783 TFA: A Comparative Guide to CD47/SIRPα-Targeting Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NCGC00138783 TFA against established immunotherapy drugs that target the CD47/SIRPα signaling pathway. The objective is to offer a clear, data-driven perspective on its potential within the current landscape of innate immune checkpoint inhibitors. While comprehensive, direct comparative experimental data for this compound is not publicly available, this guide benchmarks its known characteristics against those of clinically evaluated drugs, providing a framework for its potential therapeutic positioning.
Introduction to the CD47/SIRPα Axis
The CD47/SIRPα axis serves as a critical innate immune checkpoint. Cancer cells frequently overexpress CD47, which interacts with the SIRPα receptor on macrophages and other myeloid cells. This interaction transmits a "don't eat me" signal, inhibiting phagocytosis and allowing cancer cells to evade immune surveillance.[1][2] Blocking the CD47/SIRPα interaction is a promising therapeutic strategy to enhance anti-tumor immunity.[3]
This compound is a selective small molecule inhibitor that directly targets and blocks the CD47/SIRPα interaction, with a reported half-maximal inhibitory concentration (IC50) of 50 μM.[4][5] This guide compares this compound with other agents targeting this pathway, including monoclonal antibodies and fusion proteins.
Comparative Analysis of CD47/SIRPα Inhibitors
The following tables summarize the key characteristics and publicly available performance data for this compound and selected known immunotherapy drugs targeting the CD47/SIRPα pathway.
Table 1: General Characteristics and Mechanism of Action
| Drug | Alias/Previous Names | Modality | Target | Mechanism of Action |
| This compound | - | Small Molecule | CD47/SIRPα Interaction | Directly blocks the interaction between CD47 and SIRPα.[4][5] |
| Magrolimab | Hu5F9-G4 | Monoclonal Antibody | CD47 | A humanized IgG4 monoclonal antibody that binds to CD47, blocking its interaction with SIRPα and promoting macrophage-mediated phagocytosis.[6][7] |
| TTI-621 | SIRPα-IgG1 Fc | Fusion Protein | CD47 | A recombinant fusion protein consisting of the CD47-binding domain of human SIRPα and the Fc region of human IgG1. It acts as a decoy receptor, blocking the CD47-SIRPα interaction and providing a pro-phagocytic signal via its IgG1 Fc domain.[8] |
| ALX148 | - | Fusion Protein | CD47 | A fusion protein of an engineered high-affinity SIRPα domain and an inactive human IgG1 Fc region. It blocks the CD47-SIRPα interaction without engaging Fcγ receptors, aiming to reduce off-target effects.[9][10] |
| RRx-001 | - | Small Molecule | Multi-target (including CD47 downregulation) | A minimally toxic agent that has been observed to downregulate CD47 expression on cancer cells, among other mechanisms.[11][12] |
Table 2: Preclinical and Clinical Efficacy Highlights
| Drug | In Vitro Efficacy | In Vivo Efficacy (Animal Models) | Clinical Efficacy Highlights |
| This compound | IC50 of 50 μM for blocking CD47/SIRPα interaction.[4][5] (Further in vitro data not publicly available) | (Not publicly available) | (Not applicable) |
| Magrolimab | Potently induces macrophage-mediated phagocytosis of primary human acute myeloid leukemia (AML) cells.[13] | Completely eradicated human AML in patient-derived xenograft (PDX) models, leading to long-term disease-free survival.[13] Synergizes with rituximab to eliminate non-Hodgkin's lymphoma (NHL) engraftment.[13] | In combination with azacitidine, showed encouraging complete remission (CR) rates in previously untreated AML patients, including those with TP53 mutations.[14][15] |
| TTI-621 | Stimulates macrophage phagocytosis of various hematologic and solid tumor cells.[8] | Inhibited tumor growth in AML and B-cell lymphoma xenograft models.[8][16] | As a monotherapy, demonstrated an objective response rate (ORR) of 29% in diffuse large B-cell lymphoma (DLBCL) and 25% in T-cell NHL.[8] |
| ALX148 | Potently blocks the CD47-SIRPα interaction and enhances antibody-dependent phagocytosis.[10] | Enhanced the antitumor activity of targeted antibodies and other immunotherapeutic agents in murine xenograft and syngeneic models.[10][17] | In combination with pembrolizumab and trastuzumab, showed an ORR of 30% in checkpoint-naïve subjects with advanced solid tumors.[9] |
| RRx-001 | (Mechanism involves downregulation of CD47, specific in vitro phagocytosis data not detailed) | (Data on tumor growth inhibition through CD47 downregulation not specifically detailed in available sources) | In a Phase 1 study with nivolumab in patients with advanced metastatic cancer, an ORR of 25% and a disease control rate of 67% were observed.[11][12] |
Table 3: Safety and Toxicology Profile
| Drug | Key Preclinical Toxicology Findings | Key Clinical Adverse Events |
| This compound | (Not publicly available) | (Not applicable) |
| Magrolimab | On-target anemia was a major dose-limiting toxicity in preclinical studies, which was mitigated by a priming and maintenance dosing schedule.[18] | Transient anemia, hemagglutination on peripheral blood smear, fatigue, headaches, fever, chills, and infusion-related reactions.[18] |
| TTI-621 | Exhibited minimal binding to human erythrocytes in preclinical studies.[8] | Transient thrombocytopenia (dose-limiting toxicity), manageable infusion reactions. Low incidence of anemia.[8] |
| ALX148 | No adverse effects on normal blood cells were observed in preclinical studies.[9][17] | Well-tolerated. Most common treatment-related adverse events were grade 1/2 fatigue and increased AST.[9] |
| RRx-001 | Not associated with anemia or thrombocytopenia in preclinical or clinical settings.[12] | Infusion reactions. In combination with nivolumab, pneumonitis and hypothyroidism were reported.[11][12] |
Signaling Pathways and Experimental Workflows
CD47/SIRPα Signaling Pathway
The binding of CD47 on a tumor cell to SIRPα on a macrophage initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is primarily mediated by the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα, leading to the recruitment of phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate key components of the phagocytic machinery, such as non-muscle myosin IIA, thereby suppressing the engulfment of the tumor cell.
Caption: CD47/SIRPα "Don't Eat Me" Signaling Pathway and Points of Therapeutic Intervention.
Representative Experimental Workflow: In Vitro Phagocytosis Assay
A common method to evaluate the efficacy of CD47/SIRPα inhibitors is the in vitro phagocytosis assay. This experiment quantifies the ability of macrophages to engulf cancer cells in the presence of the therapeutic agent.
Caption: A generalized workflow for an in vitro macrophage-mediated phagocytosis assay.
Experimental Protocols
Macrophage-Mediated Phagocytosis Assay
Objective: To quantify the ability of a CD47/SIRPα inhibitor to enhance the phagocytosis of cancer cells by macrophages in vitro.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages (e.g., bone marrow-derived macrophages).
-
Cancer cell line of interest.
-
Fluorescent dye for labeling cancer cells (e.g., Calcein AM or CFSE).
-
This compound and comparator drugs.
-
Cell culture medium and supplements.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Preparation of Macrophages: Culture and activate macrophages according to standard protocols. For primary macrophages, this may involve differentiation with M-CSF.
-
Labeling of Cancer Cells: Harvest cancer cells and label them with a fluorescent dye following the manufacturer's instructions. Wash the cells to remove excess dye.
-
Co-culture: Plate the macrophages at a suitable density. Add the fluorescently labeled cancer cells at a specific effector-to-target ratio (e.g., 1:4).
-
Treatment: Add this compound or a comparator drug at various concentrations to the co-culture. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: Gently harvest the cells. Stain macrophages with a fluorescently labeled antibody specific for a macrophage marker (e.g., F4/80 or CD11b) that is conjugated to a different fluorophore than the one used for the cancer cells. Analyze the cells by flow cytometry, gating on the macrophage population and quantifying the percentage of double-positive cells (macrophages that have engulfed cancer cells).
-
Fluorescence Microscopy: After incubation, gently wash the wells to remove non-phagocytosed cancer cells. Fix and stain the cells if necessary. Visualize the cells under a fluorescence microscope and count the number of macrophages containing fluorescent cancer cells.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a CD47/SIRPα inhibitor in a mouse xenograft or syngeneic tumor model.
Materials:
-
Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models).
-
Cancer cell line that forms tumors in mice.
-
This compound and comparator drugs formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, a comparator drug, or a vehicle control to the respective groups according to a defined dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a defined duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to quantify the efficacy of the treatments.
Conclusion
This compound, as a small molecule inhibitor of the CD47/SIRPα axis, represents a potentially valuable addition to the landscape of cancer immunotherapy. Its oral bioavailability could offer an advantage over intravenously administered antibodies and fusion proteins. However, a comprehensive assessment of its therapeutic potential is currently limited by the lack of publicly available in vitro and in vivo efficacy and toxicology data. The information provided in this guide on established CD47/SIRPα inhibitors like Magrolimab, TTI-621, and ALX148 serves as a benchmark for the performance that would be expected of a new agent in this class. Further preclinical studies are necessary to fully elucidate the comparative efficacy and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Macrophage Phagocytosis Assay [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ALX Oncology Presents New Data from Fully Enrolled ALX148 Clinical Trial Combination Cohorts for the Treatment of Patients with Advanced Solid Tumors • ALX Oncology [ir.alxoncology.com]
- 10. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 pilot study of RRx-001 + nivolumab in patients with advanced metastatic cancer (PRIMETIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phase 1 pilot study of RRx-001 + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]
- 13. Pre-Clinical Development of a Humanized Anti-CD47 Antibody with Anti-Cancer Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. 1stoncology.com [1stoncology.com]
- 17. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
A Preclinical Comparative Guide: NCGC00138783 TFA vs. RRx-001
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two investigational anticancer agents, NCGC00138783 TFA and RRx-001. Both compounds modulate the CD47-SIRPα innate immune checkpoint, a critical pathway cancer cells exploit to evade phagocytosis by macrophages. However, they achieve this through distinct mechanisms and exhibit different preclinical profiles. This document summarizes available experimental data to inform further research and development.
Executive Summary
This compound is a selective, direct inhibitor of the CD47-SIRPα protein-protein interaction. In contrast, RRx-001 is a multi-faceted agent that, in addition to downregulating CD47 and SIRPα expression, exhibits a broader range of activities including MYC inhibition, Nrf2 activation, and NLRP3 inflammasome inhibition. Preclinical data for RRx-001 is extensive, demonstrating in vitro and in vivo efficacy across a variety of tumor models. Data for this compound is less comprehensive, with its primary characterization being the direct inhibition of its target.
Data Presentation
Table 1: In Vitro Activity of this compound and RRx-001
| Parameter | This compound | RRx-001 |
| Mechanism of Action | Direct inhibitor of CD47-SIRPα interaction | Downregulation of CD47 and SIRPα expression, MYC inhibition, Nrf2 activation, NLRP3 inflammasome inhibition |
| IC50 (CD47-SIRPα Inhibition) | 50 µM | Not applicable (acts via expression downregulation) |
| IC50 (Cytotoxicity) | Data not publicly available for a broad panel of cell lines. | HCT 116 (Colon): 5.03 µM[1] SCC VII (Squamous Cell Carcinoma): 1.8 µM[1] Huh7 (Hepatocellular Carcinoma): 7.55 µM (24h), 5.67 µM (48h), 5.33 µM (72h)[2] Hepa1-6 (Hepatocellular Carcinoma): 11.53 µM (24h), 8.03 µM (48h), 5.09 µM (72h)[2] MHCC97H (Hepatocellular Carcinoma): 20.72 µM (24h), 18.38 µM (48h), 16.02 µM (72h)[2] |
Table 2: In Vivo Preclinical Models for RRx-001
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| SCC VII (Squamous Cell Carcinoma) | C3H Mice | 12 mg/kg, i.p., every other day for 3 doses | Significant tumor growth inhibition. | [3] |
| HCT-116 and HCT-15 (Colorectal Cancer) | Xenograft Mice | RRx-001 followed by regorafenib | Superior antitumor activity compared to either monotherapy. | [4] |
| CHP-100 (Ewing's Sarcoma), HT-29 (Colorectal Carcinoma), PANC-1 (Pancreatic Carcinoma) | SCID Mice | 10 mg/kg, i.v. | Perturbation of tumor redox state, indicating pharmacodynamic activity. | [5] |
| Hepatocellular Carcinoma | Xenograft Mouse Model | Not specified | Effective inhibition of tumor growth. | [2] |
| Various Inflammatory Disease Models | Mice | 5 mg/kg, every other day for 3 days (chemoprotection) | Attenuation of cisplatin-induced toxicities. | [6][7] |
Experimental Protocols
This compound: CD47-SIRPα Inhibition Assay (General Protocol)
A biochemical or cell-based assay is typically used to determine the IC50 for the inhibition of the CD47-SIRPα interaction. A common method involves a competitive binding assay using recombinant CD47 and SIRPα proteins.
Example Protocol Outline:
-
Plate Coating: Coat a microplate with recombinant human CD47.
-
Incubation: Add a fixed concentration of biotinylated recombinant human SIRPα and varying concentrations of this compound to the wells.
-
Detection: After incubation, wash the plate and add streptavidin-HRP to detect bound biotinylated SIRPα.
-
Signal Measurement: Measure the absorbance or fluorescence to quantify the amount of SIRPα bound to CD47.
-
IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the SIRPα binding to CD47.
RRx-001: In Vivo Tumor Growth Inhibition Study
Animal Model: C3H mice bearing SCC VII tumors.[3]
Protocol:
-
Tumor Implantation: Subcutaneously inoculate C3H mice with 5 × 10^5 SCC VII tumor cells.[3]
-
Treatment Initiation: When tumors reach a specified size, randomize mice into treatment and control groups.
-
Dosing: Administer RRx-001 intraperitoneally at a dose of 12 mg/kg every other day for a total of three doses.[3]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Monitor tumor growth and animal well-being. The study endpoint may be a specific tumor volume or a predetermined time point.
Mandatory Visualization
Signaling Pathways
Caption: CD47-SIRPα signaling and points of intervention.
Caption: Multifaceted mechanism of action of RRx-001.
Experimental Workflow
Caption: General workflow for in vivo tumor model studies.
Conclusion
Both this compound and RRx-001 target the CD47-SIRPα axis, a promising strategy in cancer immunotherapy. This compound acts as a direct antagonist of this interaction. RRx-001, however, presents a more complex pharmacological profile, impacting multiple cancer-relevant pathways beyond CD47-SIRPα downregulation. The extensive preclinical data for RRx-001 demonstrates its potential as a broad-spectrum anticancer agent with a favorable toxicity profile. Further preclinical investigation into the in vitro and in vivo efficacy of this compound across a range of cancer models is warranted to fully elucidate its therapeutic potential and enable a more direct comparison with multi-targeting agents like RRx-001. Researchers are encouraged to consider the distinct mechanisms of these two compounds when designing future studies.
References
- 1. The immunomodulatory anticancer agent, RRx-001, induces an interferon response through epigenetic induction of viral mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor and anti-metastatic effects of RRx-001 on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The small molecule NLRP3 inhibitor RRx-001 potentiates regorafenib activity and attenuates regorafenib-induced toxicity in mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. A Review of RRx-001: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
evaluating the specificity of NCGC00138783 TFA
An In-depth Evaluation of the Specificity of the CD47/SIRPα Inhibitor NCGC00138783 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor this compound with other agents targeting the CD47/SIRPα signaling pathway. The focus of this analysis is to objectively evaluate the specificity of this compound, supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα)[1][2][3]. This interaction serves as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages[1][4][5]. By blocking the CD47-SIRPα "don't eat me" signal, this compound aims to restore the phagocytic activity of macrophages against tumor cells[1]. The trifluoroacetate (TFA) salt form of the compound is commonly used in research settings. Docking studies suggest that NCGC00138783 preferentially binds to SIRPα to exert its inhibitory effect[1][6].
Comparative Analysis of CD47/SIRPα Inhibitors
To evaluate the specificity and performance of this compound, it is compared with other known inhibitors of the CD47/SIRPα axis, including monoclonal antibodies and other small molecules.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Kd) of this compound and selected comparator molecules. This data is compiled from various biochemical and cell-based assays.
| Compound/Antibody | Type | Target | Assay Type | IC50/Kd | Reference |
| This compound | Small Molecule | CD47/SIRPα Interaction | Biochemical | 50 µM | [2][3] |
| B6H12 | Monoclonal Antibody | CD47 | HTRF | 2.2 nM | [7] |
| B6H12.2 | Monoclonal Antibody | CD47 | HTRF | 1.6 nM | [7] |
| SE5A5 | Monoclonal Antibody | SIRPα | HTRF | 2.4 nM | [7] |
| Magrolimab (Hu5F9-G4) | Monoclonal Antibody | CD47 | Binding Assay | Low nM | [5] |
| CC-90002 | Monoclonal Antibody | CD47 | Clinical Trial Data | N/A | [5][8] |
| RRx-001 | Small Molecule | CD47/SIRPα Interaction | N/A | N/A | [3] |
| TTI-621 | SIRPα-Fc Fusion Protein | CD47 | Clinical Trial Data | N/A | [5] |
| ALX148 | SIRPα-Fc Fusion Protein | CD47 | Clinical Trial Data | N/A | [5] |
Specificity and Off-Target Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments are essential for the replication and validation of findings. Below are generalized protocols for assays commonly used to assess the CD47/SIRPα interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the inhibition of the CD47-SIRPα interaction in a homogeneous format.
-
Reagent Preparation :
-
Prepare a solution of 6His-tagged CD47 and an anti-6His antibody conjugated to a Europium (Eu) or Terbium (Tb) cryptate donor fluorophore.
-
Prepare a solution of biotinylated SIRPα and streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2).
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
-
Assay Procedure :
-
In a low-volume 384-well plate, add the test compound.
-
Add the CD47/anti-6His-donor solution to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the biotinylated SIRPα/streptavidin-acceptor solution to all wells.
-
Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
-
-
Data Acquisition :
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the disruption of the CD47-SIRPα interaction.
-
Reagent Preparation :
-
Prepare a suspension of streptavidin-coated Donor beads and biotinylated SIRPα.
-
Prepare a suspension of anti-6His-coated Acceptor beads and 6His-tagged CD47.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure :
-
In a 384-well plate, add the test compound.
-
Add the biotinylated SIRPα and streptavidin-Donor beads.
-
Add the 6His-tagged CD47 and anti-6His-Acceptor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 1 hour).
-
-
Data Acquisition :
-
Read the plate on an AlphaScreen-compatible reader. The signal is generated by the proximity of the Donor and Acceptor beads, which is disrupted by an inhibitor.
-
Plot the signal intensity against the compound concentration to determine the IC50.
-
Visualizations
Signaling Pathway of CD47-SIRPα
Caption: The CD47-SIRPα signaling pathway, a key innate immune checkpoint.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening and characterization of CD47-SIRPα inhibitors.
Conclusion
References
- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of NCGC00138783 TFA: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NCGC00138783 TFA, a selective inhibitor of the CD47/SIRPα axis. As a trifluoroacetic acid (TFA) salt, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
Core Safety and Handling Summary
This compound is a salt of trifluoroacetic acid, a strong corrosive acid. The disposal procedures for this compound are therefore governed by the hazardous nature of TFA. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2][3] |
| Container Type | Sturdy, sealed glass or plastic container | [1][3] |
| Incompatible Materials | Alkalines, oxidizers, reducing agents, hydrides, and metals | [1][2] |
| Drain Disposal | Strictly prohibited | [1] |
| Contaminated Materials | Dispose of as hazardous waste (e.g., pipette tips, gloves) | [2] |
| Spill Cleanup | Use inert absorbent material; manage as hazardous waste | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure appropriate PPE is worn, including a lab coat, chemical safety glasses or goggles, and chemical-resistant gloves.[3][4] Double gloving is recommended.[2]
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any vapors.[1]
-
Prepare a designated hazardous waste container. The container must be in good condition, compatible with acidic and potentially organic solvent waste (borosilicate glass or a suitable plastic), and have a secure, tight-fitting lid.[1][3]
2. Waste Collection and Segregation:
-
Carefully transfer all waste containing this compound into the designated hazardous waste container. This includes unused stock solutions, experimental residues, and the final rinsates from cleaning contaminated glassware.
-
Do not mix this waste with incompatible materials such as bases, strong oxidizing agents, or hydrides.[1][2]
-
Solid waste, such as contaminated pipette tips, weighing paper, and gloves, should be collected in a separate, clearly labeled hazardous waste bag or container.[2]
3. Labeling and Storage:
-
Label the hazardous waste container clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO, water).[3] Do not use abbreviations.[3]
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals.[3] This area should be in a cool, dry, and well-ventilated location.[5]
4. Disposal Request and Pickup:
-
Once the waste container is nearly full (approximately 80% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[1][3]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
5. Spill Management:
-
In the event of a small spill (<50 mL) inside a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team or EH&S immediately.[1][2][3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling NCGC00138783 TFA
Essential Safety and Handling Guide for NCGC00138783 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The primary acute hazards associated with this compound are related to its trifluoroacetate (TFA) component, which is a strong corrosive acid. Therefore, all handling procedures should be performed with the appropriate precautions for a corrosive and potentially potent pharmaceutical compound.
Quantitative Safety and Physical Data
While specific occupational exposure limits have not been established for trifluoroacetic acid, it is imperative to minimize exposure through engineering controls and personal protective equipment.[1][2] The following tables summarize key safety and physical data for this compound and its trifluoroacetic acid component.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H27F4N7O3S |
| Molecular Weight | 617.62 g/mol |
| Appearance | Solid, white to light yellow |
| Solubility | ≥ 1.25 mg/mL in a 1:9 DMSO/Corn oil solution; 50 mg/mL in DMSO (may require warming)[3][4] |
| Storage | 4°C for solid (sealed from moisture and light); In solvent: -80°C for 6 months, -20°C for 1 month[4] |
Table 2: Properties of Trifluoroacetic Acid (TFA)
| Property | Value |
| Chemical Formula | C2HF3O2 |
| Molar Mass | 114.023 g/mol [5] |
| Appearance | Colorless, fuming liquid with a pungent, vinegar-like odor[1][5][6] |
| Density | 1.489 g/cm³ at 20 °C[5] |
| Melting Point | -15.4 °C (4.3 °F)[5] |
| Boiling Point | 72.4 °C (162.3 °F)[5] |
| Solubility in Water | Miscible[5][6] |
| Acidity (pKa) | 0.52[5] |
Table 3: Glove Compatibility for Handling Organic Acids
The following table provides general guidance on glove material compatibility with organic acids similar to TFA. It is crucial to consult the specific glove manufacturer's chemical resistance data.
| Glove Material | Acetic Acid | Formic Acid | General Recommendation for TFA |
| Natural Rubber | Fair (breakthrough > 1 hr)[7][8] | Fair (breakthrough > 1 hr)[7] | Use with caution for splash protection only. |
| Neoprene | Good (breakthrough > 4 hrs)[7][8] | Good (breakthrough > 4 hrs)[7] | Suitable for splash protection. |
| Butyl | Excellent (breakthrough > 8 hrs)[7][8] | Excellent (breakthrough > 8 hrs)[7] | Recommended for extended contact. |
| PVC | Fair (breakthrough > 1 hr)[7][8] | Good (breakthrough > 4 hrs)[7] | Use with caution. |
| Nitrile | Not Recommended (breakthrough < 1 hr)[7][8] | Fair (breakthrough > 1 hr)[7] | Not recommended for direct contact; suitable for short-term splash protection only if changed immediately.[9] |
| Viton | Excellent (breakthrough > 8 hrs)[7][8] | Fair (breakthrough > 1 hr)[7] | Recommended for extended contact. |
Operational Protocols
Adherence to the following step-by-step protocols is mandatory to ensure the safety of all personnel and the integrity of the research.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Primary: All handling of this compound, especially in its solid powder form, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]
-
Secondary: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. For handling small quantities, double gloving with nitrile gloves may be acceptable for splash protection, with immediate replacement upon contamination. For larger volumes or prolonged handling, butyl or Viton gloves are recommended.[7][8] Always check gloves for tears or holes before use.
-
Lab Coat: A buttoned, full-length laboratory coat must be worn.
-
Clothing: Full-length pants and closed-toe shoes are mandatory.
-
Experimental Protocols
1. Weighing this compound Powder:
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent bench paper.[10]
-
Tare Container: Place a clean, sealable container (e.g., a vial with a screw cap) on the balance and tare it.[11]
-
Transfer Powder: Inside the fume hood, carefully transfer the desired amount of this compound powder from the stock container to the tared container using a clean spatula.[11] Keep the stock container closed as much as possible.[10]
-
Seal and Re-weigh: Securely seal the container with the powder and re-weigh it on the balance to determine the exact mass.[11]
-
Cleanup: After weighing, decontaminate the spatula and the work surface. Dispose of the contaminated bench paper and any used weighing paper as hazardous waste.
2. Preparation of a Stock Solution:
-
Solvent Addition: Based on the measured weight, calculate the required volume of solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: In a chemical fume hood, add the solvent to the sealed container containing the this compound powder.
-
Mixing: Gently agitate the container to dissolve the powder. If necessary, sonication or gentle warming (as specified for solubility in DMSO) can be used.[4]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution under the recommended conditions (e.g., -80°C for long-term storage).[4]
Disposal and Spill Management
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not use metal containers.
-
-
Labeling: The waste container label must include "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not pour any waste down the drain.
Spill Response Plan
For Minor Spills (< 500 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit) to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a water rinse.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For Major Spills (> 500 mL) or Spills with Personnel Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Emergency Services: Contact your institution's emergency response team or call 911.
-
First Aid: If there has been personnel exposure, provide immediate first aid as described below and seek medical attention.
First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagrams
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Spill Response Decision Tree for this compound.
References
- 1. CDC - TRIFLUOROACETIC ACID - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 2. nj.gov [nj.gov]
- 3. This compound | CD47/SIRPα阻断剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uwyo.edu [uwyo.edu]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
